molecular formula C10H14N5Na2O13P3 B001048 Adenosine 5'-triphosphate disodium salt CAS No. 987-65-5

Adenosine 5'-triphosphate disodium salt

カタログ番号: B001048
CAS番号: 987-65-5
分子量: 551.14 g/mol
InChIキー: TTWYZDPBDWHJOR-IDIVVRGQSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

987-65-5

分子式

C10H14N5Na2O13P3

分子量

551.14 g/mol

IUPAC名

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChIキー

TTWYZDPBDWHJOR-IDIVVRGQSA-L

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

異性体SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

正規SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

外観

Assay:≥95%A crystalline solid

他のCAS番号

987-65-5

ピクトグラム

Flammable

同義語

Adenosine-Triphosphate

製品の起源

United States

説明

Historical Context and Discovery of Adenosine (B11128) 5'-triphosphate as the Universal Energy Currency

The discovery of ATP dates back to 1929 when Karl Lohmann independently identified it in muscle tissue wikipedia.orgbyjus.comnih.govnobelprize.orgnih.gov. Concurrently, Cyrus Fiske and Yellapragada Subba Rao of Harvard Medical School also made independent discoveries while researching phosphorus assays wikipedia.orgnih.gov. This initial finding laid the groundwork for understanding its profound role in cellular energetics.

A pivotal moment in the history of ATP came in 1941 when Fritz Albert Lipmann proposed its function as the intermediary between energy-yielding and energy-requiring reactions within cells. This proposition solidified ATP's status as the universal "energy currency" of the cell wikipedia.orgnobelprize.orgbritannica.com. The chemical synthesis of ATP was achieved in the laboratory in 1948 by Alexander Todd, a feat for which he was partly awarded the Nobel Prize in Chemistry in 1957 wikipedia.orgbyjus.comnobelprize.org. Further significant contributions to the understanding of ATP synthesis were recognized with Nobel Prizes: Peter Dennis Mitchell received the 1978 Nobel Prize in Chemistry for elucidating the chemiosmotic mechanism of ATP synthesis, and Paul D. Boyer and John E. Walker shared half of the 1997 Nobel Prize in Chemistry for their work on the enzymatic mechanism underlying ATP synthesis wikipedia.orgnobelprize.org.

The deep conservation of ATP across all life forms suggests its early emergence in metabolic evolution, possibly even before the development of genes or the ATPase enzyme itself ucl.ac.ukucl.ac.uk. Research indicates that a simple two-carbon compound, acetyl phosphate (B84403) (AcP), may have been a crucial player in the prebiotic conversion of adenosine diphosphate (B83284) (ADP) to ATP, highlighting the evolutionary significance of this molecule scitechdaily.comucl.ac.ukucl.ac.uk.

Foundational Principles of Bioenergetics and ATP Hydrolysis

Bioenergetics is the quantitative study of the energy transductions that occur within living cells, examining how organisms acquire, transform, and utilize energy to sustain life uwec.edufirsthope.co.in. Central to these processes is ATP, a nucleoside triphosphate composed of three key components: a nitrogenous base (adenine), a five-carbon sugar (ribose), and a chain of three serially bonded phosphate groups wikipedia.orgnih.govbyjus.combritannica.comgeeksforgeeks.orglabxchange.org.

The energy-carrying capacity of ATP lies primarily within the bonds linking its three phosphate groups, often termed "high-energy bonds" or phosphoanhydride bonds due to the significant energy released upon their cleavage byjus.combritannica.comgeeksforgeeks.orglabxchange.orglibretexts.orgkhanacademy.orgwikipedia.org. The high negative charge density of these adjacent phosphate units destabilizes the ATP molecule, contributing to its high energy state wikipedia.org.

The primary mechanism by which ATP releases energy for cellular work is through hydrolysis, a catabolic reaction involving the addition of a water molecule britannica.comlibretexts.orgwikipedia.orgbyjus.com. Typically, the terminal phosphate group is removed, converting ATP into adenosine diphosphate (ADP) and an inorganic phosphate (Pi) byjus.combritannica.comgeeksforgeeks.orglabxchange.orglibretexts.orgwikipedia.orgbyjus.com. This reaction is exergonic, meaning it releases free energy libretexts.orgwikipedia.orgbyjus.com. The standard free energy change (ΔG°') for the hydrolysis of ATP to ADP and Pi is approximately -30.5 kJ/mol (-7.3 kcal/mol). Under physiological conditions, this energy release can be even more substantial, reaching around -14 kcal/mol wikipedia.orgbyjus.comjackwestin.com. The energy released is largely due to the relief of electrostatic repulsions between the phosphate groups and the increased resonance stabilization of the inorganic phosphate product wikipedia.org.

Energy Released from ATP Hydrolysis wikipedia.orgbyjus.comjackwestin.com

ReactionStandard Free Energy Change (ΔG°')Physiological Free Energy Change (ΔG)
ATP + H₂O → ADP + Pi-30.5 kJ/mol (-7.3 kcal/mol)~-14 kcal/mol
ATP + H₂O → AMP + PPi-45.6 kJ/mol (-10.9 kcal/mol)N/A

This released energy is often harnessed through a process called "energy coupling," where the exergonic ATP hydrolysis is directly linked to an endergonic (energy-requiring) cellular process libretexts.orgkhanacademy.orgjackwestin.com. This coupling frequently involves the transfer of a phosphate group from ATP to another molecule, a process known as phosphorylation. Phosphorylation can make the recipient molecule more reactive or induce conformational changes in proteins, enabling them to perform work britannica.comlibretexts.orgkhanacademy.orgjackwestin.com.

Overview of ATP's Multifaceted Roles in Cellular Processes

ATP's role as the "energy currency" of the cell underpins virtually all biological activities. It actively participates in a diverse array of cellular processes, providing the necessary energy for their execution nih.govbyjus.combritannica.comgeeksforgeeks.orglabxchange.orgbyjus.comfiveable.melabxchange.orgspringernature.com:

Mechanical Work : ATP is crucial for processes involving movement. This includes muscle contraction, enabling locomotion and various body movements, and cellular motility, allowing cells to change shape or move within their environment wikipedia.orgnih.govbyjus.combritannica.comgeeksforgeeks.orglabxchange.orgbyjus.comlabxchange.orgspringernature.com.

Transport Work : Cells actively transport ions and molecules across their membranes against concentration gradients, a process that requires significant energy input. ATP powers these active transport systems, such as the vital sodium-potassium pump, which is essential for maintaining cellular homeostasis and nerve impulse propagation nih.govbyjus.combritannica.comgeeksforgeeks.orglabxchange.orglibretexts.orgbyjus.comlabxchange.org.

Chemical Synthesis (Biosynthetic Reactions) : The construction of complex macromolecules from simpler precursors, such as the synthesis of DNA, RNA, proteins, and lipids, is highly energy-demanding. ATP provides the energy required for these biosynthetic reactions, serving as a direct precursor for DNA and RNA synthesis wikipedia.orgnih.govbyjus.combritannica.comgeeksforgeeks.orgbyjus.comlabxchange.orgspringernature.com.

Cellular Signaling (Intracellular Signaling) : Beyond its role in energy transfer, ATP is a critical component of cellular communication. It acts as a substrate for various kinases, enzymes that phosphorylate proteins, thereby initiating intricate signaling cascades that modulate diverse intracellular pathways and trigger the release of intracellular messengers like hormones and neurotransmitters nih.govbyjus.comgeeksforgeeks.orgfiveable.melabxchange.orgspringernature.com. ATP can also function as an extracellular signaling molecule byjus.comnih.govlabxchange.org.

Regulation of Protein Homeostasis : Recent research highlights ATP's broader influence, including its role in regulating protein homeostasis. It has been shown to facilitate the dissolution of protein liquid-liquid phase separation (LLPS) and amyloidosis, phenomena associated with neurodegenerative diseases, and can even induce protein folding springernature.com.

Cellular Division : The complex and energy-intensive processes involved in cell division also rely on ATP as their energy source labxchange.orgfishersci.ie.

Nerve Impulse Propagation : The transmission of nerve impulses, a fundamental aspect of nervous system function, is heavily dependent on the energy supplied by ATP wikipedia.orgnih.govbyjus.comlabxchange.org.

Atp Metabolism and Regulation in Research Contexts

ATP Synthesis Pathways: Academic Perspectives

Oxidative phosphorylation (OXPHOS) is the primary oxygen-dependent process responsible for producing the vast majority of cellular ATP in eukaryotic cells, typically generating about 90% of the cell's ATP diva-portal.orgresearchgate.netmdpi.com. This process occurs in the mitochondria, where catabolized nutrients provide the necessary substrates mdpi.commdpi.com. Research models, including both in vitro and in vivo experiments, as well as in silico (computational) models, are valuable for investigating the underlying mechanisms of OXPHOS and predicting its consequences under physiological and pathological conditions mdpi.com. For instance, Caenorhabditis elegans has proven to be a useful model organism for studying the electron transport chain (ETC) and its role in reactive oxygen species (ROS) generation, lifespan alterations, and developmental abnormalities mdpi.com.

The electron transport chain (ETC), located in the inner mitochondrial membrane (IMM), consists of four multi-enzyme complexes—Complex I (NADH:ubiquinone oxidoreductase), Complex II (succinate dehydrogenase), Complex III (coenzyme Q:cytochrome c reductase), and Complex IV (cytochrome c oxidase)—along with two mobile electron carriers, ubiquinone (coenzyme Q) and cytochrome c diva-portal.orgmdpi.comembopress.orgyuntsg.com. These complexes facilitate the transfer of electrons from reduced coenzymes like NADH and FADH₂ to molecular oxygen, the terminal electron acceptor, which is then reduced to water diva-portal.orgmdpi.comembopress.orgyuntsg.com.

Functional studies have revealed that Complexes I, III, and IV pump protons from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient diva-portal.orgmdpi.comembopress.orgyuntsg.comnih.gov. Research also investigates the organization of these components into larger structures called supercomplexes or "respirasomes" embopress.orgresearchgate.net. These supercomplexes, such as Complex I-III₂-IV₁, suggest that electrons are channeled over short distances along predefined pathways, enhancing efficiency embopress.org. Mutations in highly conserved genes encoding ETC components provide insights into mechanisms of oxidative stress, mitochondrial ROS, and their implications in diseases like cancer, neurodegenerative disorders, and aging mdpi.com.

ATP synthase (Complex V or F₀F₁-ATPase) is a large protein complex embedded in the IMM that catalyzes ATP synthesis from ADP and inorganic phosphate (B84403) (Pᵢ), driven by the electrochemical proton gradient generated by the ETC diva-portal.orgmdpi.comnih.govfrontiersin.org. It comprises two main components: the F₁ component, which is hydrophilic and contains the three catalytic binding sites for ATP synthesis, and the F₀ component, which is embedded in the IMM and facilitates proton translocation mdpi.comannualreviews.org.

Structural and mechanistic investigations have significantly advanced with techniques like electron cryo-microscopy (cryo-EM), revealing the rotary mechanism of ATP synthesis researchgate.netrupress.orgmicrobialcell.comoup.com. The F₁ head rotates with the central γ-subunit, and this rotation induces conformational changes in the three β-subunits, cycling them through different states (e.g., ATP binding, catalytic reaction, product release) researchgate.netmdpi.commicrobialcell.com. For each 120° rotation, the γ-subunit contacts a β-subunit, forcing it into an empty conformation, and a full 360° rotation synthesizes three ATP molecules mdpi.com. The F₀ domain contains a c-ring rotor and subunit 'a', which conducts protons to and from the c-ring through two conserved aqueous channels, generating torque that drives rotary catalysis in F₁ researchgate.netrupress.org. The Boyer's binding change mechanism and Nath's torsional mechanism have been proposed to describe ATP synthesis/hydrolysis, highlighting the conformational dynamics and catalytic site interactions oup.com.

The proton-motive force (PMF) is an electrochemical gradient of protons (H⁺) across a membrane, such as the mitochondrial inner membrane or bacterial cell membrane, which represents a form of potential energy nih.govasm.orgnih.gov. It consists of both a charge component (membrane potential, Δψm) and a chemical component (pH gradient, ΔpH) nih.gov. In mitochondria, ETC complexes I, III, and IV pump protons into the intermembrane space, thereby generating the PMF diva-portal.orgmdpi.comembopress.orgyuntsg.comnih.gov.

Research extensively investigates how cells utilize PMF to power various functions, most notably ATP synthesis by ATP synthase asm.orgnih.gov. Studies also explore mechanisms of PMF dissipation, known as uncoupling, where protons leak into the mitochondrial matrix independently of ATP production, leading to energy loss as heat nih.gov. The relationship between PMF and ROS production is a significant area of research, as high PMF can slow electron transport and increase the chance of ROS generation nih.gov. In bacteria, PMF also drives essential functions like bacterial motility and nutrient transport asm.orglibretexts.org. Research on lactic acid bacteria, for example, demonstrates how they generate PMF through processes like electrogenic excretion of fermentation products in symport with protons or electrogenic uniport of negatively charged substrates researchgate.netoup.com.

Glycolysis and Substrate-Level Phosphorylation Research

Glycolysis is a fundamental metabolic pathway that breaks down glucose, a six-carbon sugar, into two molecules of pyruvate (B1213749), a three-carbon compound ebsco.comalliedacademies.orgnih.gov. This process occurs in the cytoplasm of all cells and does not require oxygen, making it essential for rapid energy generation under both aerobic and anaerobic conditions ebsco.comalliedacademies.orgnih.gov.

During glycolysis, ATP is produced through substrate-level phosphorylation, a mechanism distinct from oxidative phosphorylation ebsco.comnih.govlibretexts.orgtaylorandfrancis.com. In substrate-level phosphorylation, a phosphate group is directly transferred from a high-energy substrate molecule (e.g., 1,3-bisphosphoglycerate or phosphoenolpyruvate) to adenosine (B11128) diphosphate (B83284) (ADP), forming ATP ebsco.comnih.govlibretexts.orgtaylorandfrancis.com. The process initially consumes two ATP molecules to "prime" the glucose, but subsequently generates four ATP molecules, resulting in a net gain of two ATP molecules per glucose molecule ebsco.comnih.govtaylorandfrancis.com. Glycolysis also produces NADH, an electron carrier that can be used in oxidative phosphorylation under aerobic conditions ebsco.comalliedacademies.org. Research often focuses on the regulation of glycolysis, including its three key regulatory steps catalyzed by hexokinase, phosphofructokinase, and pyruvate kinase, and its altered patterns in disease states, such as the "Warburg effect" observed in many cancer cells alliedacademies.orgnih.gov.

Creatine (B1669601) Kinase System and Phosphocreatine (B42189) Shuttle Studies

The creatine kinase (CK) system plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands, such as muscle and brain plos.orgnih.gov. Creatine kinase (EC 2.7.3.2) catalyzes the reversible transfer of a high-energy phosphate group from ATP to creatine (Cr), forming phosphocreatine (PCr), and vice versa, thereby buffering cellular ATP and ADP concentrations plos.orgphysiology.org. PCr serves as a rapidly mobilizable energy reserve.

A significant area of research is the "phosphocreatine shuttle" hypothesis, which posits that mitochondrial and cytosolic CK isoforms facilitate the transport of high-energy phosphate groups from mitochondria (ATP-producing sites) to myofibrils (ATP-consuming sites) plos.orgnih.govannualreviews.orgresearchgate.net. Mitochondrial creatine kinase (Mi-CK) is located in the inner membrane space, where it forms PCr from nascent ATP, while cytosolic CK is found near contractile elements plos.organnualreviews.org.

Quantitative studies using mathematical models and experimental techniques like ³¹P-NMR have investigated the contribution of the PCr shuttle to energy transfer. For instance, in myocardium, calculations indicated that only 15 ± 8% of transcytosolic energy transport is carried by PCr, challenging the view of it as the major pathway, while supporting its role in temporal buffering of ATP and ADP concentrations plos.org. Research also explores how the CK system's sensitivity is regulated by physiological conditions, such as exercise, demonstrating that exercise can increase Mi-CK-dependent respiratory sensitivity to ADP, promoting mitochondrial-cytosolic energy exchange via PCr/Cr cycling nih.gov.

Beta-oxidation and Ketosis in ATP Production Research

Fatty acid β-oxidation and ketosis are crucial metabolic pathways investigated for their roles in adenosine triphosphate (ATP) production, particularly under conditions of high energy demand or carbohydrate scarcity. Beta-oxidation, primarily occurring in mitochondria, is a significant source of metabolic energy, contributing 50–70% of ATP production in tissues with high energy requirements, such as the heart abcam.com. This process involves the sequential breakdown of long-chain acyl-CoA molecules into acetyl-CoA abcam.com. Each round of beta-oxidation generates acetyl-CoA, one FADH₂, and one NADH molecule abcam.comnih.gov. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, and the reducing equivalents (NADH and FADH₂) feed into the electron transport chain to drive oxidative phosphorylation and ATP synthesis abcam.com. For instance, the complete oxidation of a single palmitate molecule (a 16-carbon fatty acid) can yield approximately 129 ATP molecules abcam.com. In cardiac and skeletal muscle, mitochondrial fatty acid oxidation directly provides acetyl-CoA for the TCA cycle and ATP for myocytes nih.gov.

Ketosis, a metabolic state induced by significantly reduced carbohydrate intake, leads to the liver producing ketone bodies—acetoacetate, acetone, and beta-hydroxybutyrate—which serve as alternative energy sources, especially for the brain mdpi.com. Studies suggest that ketone bodies can enhance mitochondrial efficiency in ATP production, potentially supplying a greater quantity of ATP than glucose mdpi.comfrontiersin.org. Research indicates that shifting the primary energy source from glucose to ketone bodies can increase ATP:ADP ratios, contributing to neuronal stability frontiersin.org. Human studies have shown that a ketogenic diet can improve mitochondrial function, leading to increased ATP production and an improved ATP:O₂ ratio, particularly when fat-based substrates are utilized. This metabolic shift is also associated with reduced production of reactive oxygen species per molecule of ATP generated examine.comphysiology.org.

Here's a summary of ATP yield from selected fuel sources:

Fuel Source (Complete Oxidation)Approximate ATP Yield (Molecules)Reference
1 molecule of Glucose30-32 scielo.org.mx
1 molecule of Palmitate (16C)129 abcam.com

ATP Hydrolysis and Energy Release Research

Adenosine triphosphate (ATP) hydrolysis is a fundamental catabolic reaction that liberates chemical energy stored within its high-energy phosphoanhydride bonds wikipedia.org. This energy release powers a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and various chemical syntheses wikipedia.orgwikipedia.org. The highly exergonic nature of ATP hydrolysis is attributed to several factors: the significant stabilization of the resulting inorganic phosphate (Pi) molecule through multiple resonance structures, and the alleviation of electrostatic repulsions between the negatively charged phosphate groups in the ATP molecule upon bond cleavage wikipedia.org.

Kinetics and Thermodynamics of ATP Hydrolysis in vitro

The kinetics and thermodynamics of ATP hydrolysis are crucial areas of in vitro research, providing quantitative insights into cellular energy transformations. The energy released during ATP hydrolysis is highly dependent on cellular conditions, particularly the concentrations of ATP, ADP, and inorganic phosphate (Pi) wikipedia.org. Under standard conditions (defined as 1M concentrations of reactants and products), the Gibbs free energy change (ΔG) for ATP hydrolysis typically ranges from -28 to -34 kJ/mol wikipedia.org. However, in the physiological context of a living cell, where concentrations deviate significantly from standard conditions, the actual magnitude of ΔG is considerably larger, making the reaction even more thermodynamically favorable. For instance, under physiological conditions in human cells, the Gibbs free energy of ATP hydrolysis can be approximately -50 to -60 kJ/mol researchgate.net. The standard Gibbs free energy (ΔG°) for the hydrolysis of ATP to ADP and Pi has been experimentally determined to be around -31 kJ/mol, or approximately -7.3 kcal/mol youtube.comnih.gov.

The equilibrium constant (K) for ATP hydrolysis is directly related to the standard Gibbs free energy change (ΔG°) by the equation ΔG° = -RT ln(K), where R is the universal gas constant and T is the absolute temperature wikipedia.orgyoutube.com. Studies on the kinetics of ATP hydrolysis in vitro often involve monitoring the release of inorganic phosphate over time using various detection methods nih.govoup.comresearchgate.netjove.com. Research on purified and reconstituted sarcoplasmic reticulum ATPase, for example, has demonstrated that ATP hydrolysis follows Michaelis-Menten kinetics under specific calcium conditions, and its maximum velocity is influenced by the transmembrane calcium gradient nih.gov. The equilibrium constant for ATP hydrolysis in the absence of a calcium gradient has been determined to be 4.0 x 10⁴ in such in vitro systems nih.gov. Furthermore, comprehensive thermodynamic studies have highlighted that factors such as temperature, pH, pMg (negative logarithm of magnesium ion concentration), and ionic strength significantly influence the thermodynamic properties of ATP hydrolysis researchgate.net.

A generalized representation of the standard Gibbs free energy change for ATP hydrolysis:

ReactionΔG° (kJ/mol)Reference
ATP + H₂O → ADP + Pi-28 to -34 wikipedia.org
ATP + H₂O → ADP + Pi (approx)-31 youtube.comnih.gov

Role of ATPases in Cellular Energy Transduction

ATPases represent a diverse group of enzymes critical for cellular energy transduction, primarily by catalyzing the hydrolysis of ATP to release chemical energy tocris.comnews-medical.net. These enzymes are ubiquitous across all forms of life and perform fundamental roles in energy conservation, active transport of molecules across membranes, and the maintenance of pH homeostasis tocris.com.

The mechanism by which ATPases facilitate ATP hydrolysis involves overcoming the strong electrostatic repulsion between the negatively charged phosphate groups of ATP and the nucleophilic oxygen of a water molecule news-medical.net. ATPases achieve this by strategically positioning positive ions around the ATP molecule, which interact with the negatively charged phosphates, thereby lowering the activation energy required for the hydrolysis reaction news-medical.net. The energy liberated through this process is then harnessed by ATPases to either phosphorylate target molecules or induce conformational changes within the enzyme itself, which in turn drives the transport of solutes against their concentration gradients news-medical.net.

Key types of ATPases extensively studied in research include:

F-ATPases: These reversible ATPases are found in bacteria, plant chloroplasts, and eukaryotic mitochondria. They can either synthesize ATP by utilizing a proton gradient or hydrolyze ATP to generate a proton gradient news-medical.net.

V-ATPases: Located within the membranes of organelles such as the Golgi apparatus, endosomes, lysosomes, and vacuoles, V-ATPases hydrolyze ATP to energize processes like protein trafficking, active transport of metabolites, and neurotransmitter release news-medical.net.

P-type ATPases: This family is responsible for the active transport of various ions, including Na⁺, K⁺, and Ca²⁺, against their respective concentration gradients news-medical.netresearchgate.net. A prominent example is the Na⁺/K⁺-ATPase, which expels three Na⁺ ions from the cell while importing two K⁺ ions for each ATP molecule hydrolyzed. This action is vital for maintaining cellular membrane potential and ionic composition researchgate.nettaylorandfrancis.com. Research also indicates that the activity of Ca²⁺-ATPases and Na⁺/K⁺-ATPases plays a role in regulating intracellular ATP levels by influencing ATP consumption nih.gov.

Regulation of Intracellular ATP Levels: Academic Inquiry

Intracellular ATP levels are influenced by a multifaceted interplay of external factors and internal regulatory mechanisms. Internally, the coordinated regulation of ATP synthesis pathways (e.g., glycolysis, oxidative phosphorylation), ATP consumption pathways, ATP transport mechanisms, and the activity of ATP hydrolases all contribute to maintaining this delicate balance wjgnet.com. Current research actively investigates how both genetic and non-genetic parameters modulate ATP levels and their downstream effects on cellular functions plos.org. Dysregulated ATP levels are increasingly recognized as critical factors in the pathogenesis of various diseases, including cancer and mitochondrial disorders, highlighting the importance of understanding these regulatory networks plos.org.

Feedback Mechanisms and Allosteric Regulation Studies

Feedback mechanisms and allosteric regulation are pivotal control strategies that ensure efficient and precise management of intracellular ATP levels, a significant area of academic study. Feedback inhibition, a common regulatory motif, involves the end product of a metabolic pathway inhibiting an enzyme situated early in that pathway. This mechanism effectively controls metabolic flux and prevents the wasteful overproduction of cellular components acs.orgkhanacademy.org.

Adenosine triphosphate (ATP) itself serves as a key allosteric inhibitor for several enzymes within cellular respiration pathways, notably phosphofructokinase-1 (PFK1) and pyruvate kinase nih.govkhanacademy.org. When ATP concentrations are high, this negative feedback loop acts to downregulate glucose breakdown, thereby reducing further ATP synthesis nih.gov. This regulatory strategy is vital because ATP is an inherently unstable molecule, and excessive production beyond immediate cellular needs would lead to inefficient energy expenditure through spontaneous degradation khanacademy.org. Conversely, adenosine diphosphate (ADP) and adenosine monophosphate (AMP) function as allosteric activators for these same enzymes. Their binding promotes increased ATP synthesis when the cellular energy demand is high nih.govkhanacademy.org.

Allosteric regulation generally involves the binding of molecules to sites on an enzyme distinct from its active site, inducing conformational changes that either enhance or diminish the enzyme's catalytic activity khanacademy.orgbyjus.com. Research on enzymes like ATP phosphoribosyltransferase (ATP-PRT) provides a clear illustration of feedback allosteric inhibition, where the pathway's end product, L-histidine, inhibits the enzyme's activity. Such enzymes are actively studied as potential targets for developing novel therapeutic agents, particularly in the context of anti-infectives acs.orgnih.gov.

Adenylate Kinase System and Energy Charge Concepts

The adenylate kinase system is a central component in maintaining cellular energy homeostasis through the rapid and reversible interconversion of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) (ATP + AMP ⇌ 2 ADP) wikipedia.orgplymouth.ac.uknih.gov. This enzyme system plays a critical role in buffering the adenylate energy charge, a key indicator of the cell's energetic status plymouth.ac.uknih.gov.

The adenylate energy charge (AEC), a concept proposed by Daniel Atkinson, is defined by the formula: AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]) wikipedia.orgmdpi.com.

Extensive research across various organisms and tissues has demonstrated that most cells maintain their AEC within a remarkably narrow physiological range, typically between 0.7 and 0.95. This stability persists despite potentially large fluctuations in the absolute concentrations of individual adenine (B156593) nucleotides, underscoring the robust buffering capacity provided by the adenylate kinase system wikipedia.orgplymouth.ac.ukmdpi.complos.org.

The AEC serves as a metabolic control parameter:

When the AEC is high (indicating abundant energy), enzymes involved in anabolic (ATP-demanding) pathways are activated.

Conversely, enzymes in amphibolic pathways (those involved in both ATP supply and biosynthesis) are inhibited wikipedia.org.

When the AEC decreases (signaling lower energy availability), catabolic pathways are activated, and anabolic pathways are switched off, often mediated by the AMP-activated protein kinase (AMPK) wikipedia.org.

Computational models have further validated that the AEC exhibits stable transitions between steady states and periodic oscillations, all within this narrow physiological window, reflecting the dynamic and precisely regulated nature of cellular energy status nih.gov.

Compartmentalization of ATP and ATP-Generating Systems

Cellular energy metabolism is highly organized, with adenosine triphosphate (ATP) production and consumption occurring in functionally distinct microenvironments within the cell. This compartmentalization is crucial for efficiently meeting localized energy demands and for maintaining ATP homeostasis despite the large and fluctuating energy turnover in highly active cells. metabolomicsworkbench.orgwikipedia.orgnih.govfishersci.comwikipedia.org While ATP is often considered a globally diffusing molecule, research indicates that diffusion limitations and the spatial clustering of ATP sources and sinks lead to significant intracellular ATP concentration gradients under certain conditions. metabolomicsworkbench.orgnih.govfishersci.comciteab.com

Mitochondrial ATP Production and Spatial Considerations The vast majority of ATP in eukaryotic cells is generated through oxidative phosphorylation (OxPhos) within the mitochondria. wikipedia.orguni.lugpcrmd.orguni-freiburg.de This process occurs on the highly convoluted inner mitochondrial membrane (IMM), specifically within invaginations known as cristae. uni.luuni.luwikipedia.orgnih.gov The electron transport chain complexes, which establish the proton motive force, and the ATP synthase enzyme responsible for ATP synthesis, are predominantly localized on these cristal membranes. uni.luuni.luwikipedia.orgnih.govwikipedia.org

Research has shown that the topology of the mitochondrial inner membrane significantly modulates ATP production. Restricted metabolite diffusion, particularly of adenosine diphosphate (ADP) within cristae, can limit ATP synthase flux. Computer simulations demonstrate that the number, size, and positioning of crista junctions (connections between cristae and the inner boundary membrane), as well as cristae branching, influence ADP diffusion and, consequently, the rate of ATP synthesis. For instance, increasing intracristal diffusion distances can lead to a significant drop in ATP synthase fluxes. uni.lu

Once ATP is synthesized in the mitochondrial matrix, it must be transported to the cytosol for cellular consumption. This crucial exchange is primarily facilitated by the Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane that catalyzes the reversible exchange of ATP for ADP across the membrane. uni-freiburg.defishersci.cafishersci.iefishersci.senih.govnih.gov The efficiency of this exchange is vital for maintaining the cytosolic ATP/ADP ratio and linking mitochondrial ATP synthesis to cellular energy demands. fishersci.cafishersci.ienih.gov Research indicates that ANT isoforms may exhibit diverse functions and topological distributions, influencing cellular metabolism and even cell fate decisions. fishersci.cafishersci.senih.gov

Glycolytic ATP Production and Localized Delivery Beyond mitochondrial OxPhos, glycolysis, occurring in the cytosol, also contributes to cellular ATP pools. gpcrmd.org While often considered a bulk ATP source, research highlights the importance of localized glycolytic ATP production to meet specific cellular energy demands. For example, in pancreatic beta cells, localized ATP production near ATP-sensitive potassium (KATP) channels, supported by pyruvate kinase and phosphoenolpyruvate (B93156) (PEP) cycling between mitochondria and cytosol, is critical for efficient glucose-stimulated insulin (B600854) secretion. This localized ATP increase can suffice to close KATP channels without requiring a large increase in bulk cytosolic ATP concentration, representing an energy-efficient mechanism. Similarly, in skeletal muscle, different glycogen (B147801) pools are selectively utilized by specific ATPases (e.g., Ca2+, Na+,K+, and myosin ATPases), demonstrating a functional compartmentalization of glycogen metabolism and ATP supply. wikipedia.org

The Creatine Kinase (CK) System: A Dynamic Energy Buffer The creatine kinase (CK) system plays a pivotal role in ATP compartmentalization, particularly in tissues with high and fluctuating energy demands such as muscle, heart, and brain. metabolomicsworkbench.org This system involves the reversible conversion of phosphocreatine (PCr) and ADP to ATP and creatine (Cr), catalyzed by CK enzymes. The CK system acts as both a temporal and spatial buffer for ATP. metabolomicsworkbench.org Temporally, it rapidly replenishes ATP during bursts of high energy demand, maintaining ATP homeostasis and counteracting transient increases in ADP that could inhibit ATPases. Spatially, the system is hypothesized to function as an intracellular energy shuttle, facilitating the transfer of high-energy phosphates from mitochondria (where ATP is produced) to sites of ATP utilization in the cytosol. metabolomicsworkbench.org

Research has revealed that CK enzyme isoforms are compartmentalized, with mitochondrial CK (Mi-CK) and cytosolic CK (MM-CK/BB-CK) isoforms localized near ATP-producing and ATP-consuming sites, respectively. While the "phosphocreatine shuttle" hypothesis suggested a dominant role for PCr in transcytosolic energy transport, computational models indicate that its contribution to transcytosolic energy transport may be limited, emphasizing its primary role as a high-capacity temporal energy buffer that maintains cellular ATP homeostasis and reduces oscillations in mitochondrial metabolism.

Table 1: Impact of Creatine Kinase Inhibition on ATP Synthesis and ADP Oscillation

ParameterControl Conditions (Mean ± SD)98% CK Inhibition (Mean ± SD)
Mitochondrial ATP Synthesis Pulsation (µM·s⁻¹)215 ± 23566 ± 31
Cytosolic ADP Oscillation (µM)77 ± 11146 ± 1

This table illustrates how a significant reduction in CK activity leads to a marked increase in the amplitude of mitochondrial ATP synthesis pulsation and cytosolic ADP oscillations, underscoring CK's crucial buffering function in maintaining cellular energy stability.

Research Methodologies and Findings Advanced research techniques are employed to investigate ATP compartmentalization. Fluorescent ATP sensor proteins, such as ATeam, have been successfully targeted to specific subcellular locations, including mitochondria and cytosol, to image and quantify ATP levels in living cells. These sensors allow for the observation of dynamic changes in ATP concentrations in response to various stimuli, providing insights into the relative contributions of different ATP-generating pathways. Computational modeling, coupled with experimental data, is also a powerful tool for understanding the biophysical conditions that support ATP gradients within eukaryotic cells and for analyzing the complex interplay of ATP production, diffusion, and consumption in different compartments. metabolomicsworkbench.orgnih.govfishersci.comciteab.com Studies have also utilized techniques like quantitative bioluminescence-based imaging and HPLC to analyze ATP distribution in tissues, correlating ATP content with mitochondrial localization.

Implications in Research The concept of ATP compartmentalization has profound implications across various fields of research. It highlights that cellular energy regulation is not simply a matter of global ATP levels but involves precise local control to support energy-demanding processes. metabolomicsworkbench.orgwikipedia.org Understanding these intricate spatial and temporal aspects of ATP metabolism is essential for comprehending normal cellular physiology, such as efficient muscle contraction, neurotransmitter release, and insulin secretion. sigmaaldrich.com Furthermore, dysregulation in ATP compartmentalization and energy transfer mechanisms is implicated in the pathogenesis of various diseases, including heart failure, neurological disorders, and cancer. metabolomicsworkbench.orgwikipedia.orgfishersci.ca Research utilizing Adenosine 5'-triphosphate disodium (B8443419) salt and related compounds continues to uncover the complexities of cellular bioenergetics, offering potential avenues for therapeutic interventions targeting energy metabolism. fishersci.casigmaaldrich.comfishersci.cawikipedia.orgnih.gov

Atp As a Substrate and Cofactor in Enzymatic Reactions

Kinase-Mediated Phosphorylation Research

Kinases are enzymes that facilitate the transfer of phosphate (B84403) groups from ATP to various substrates, including proteins, lipids, carbohydrates, and nucleotides. thermofisher.comthermofisher.com This process, known as phosphorylation, is a critical post-translational modification that regulates a broad spectrum of cellular activities, such as the cell cycle, differentiation, metabolism, and neuronal communication. rndsystems.combio-techne.comcreative-proteomics.com

Protein kinases catalyze the transfer of the gamma phosphate from nucleotide triphosphates, typically ATP, to one or more amino acid residues (serine, threonine, or tyrosine) in a protein substrate's side chain. bio-techne.comnih.govebi.ac.ukebi.ac.uk This results in a conformational change that impacts protein function, often by altering enzyme activity, cellular location, or association with other proteins. ebi.ac.uk While the substrate specificity of kinases varies, their ATP-binding site is generally conserved. thermofisher.com Protein kinases are categorized into subfamilies, including serine/threonine kinases and tyrosine kinases, based on their catalytic domain specificity. thermofisher.com Serine/threonine kinases constitute approximately 80% of the mammalian kinome, and phosphoserine and phosphothreonine residues account for over 90% of the phosphoproteome. thermofisher.com

The catalytic mechanisms of protein kinases involve two kinetically definable divalent metal cations, typically magnesium (Mg²⁺). nih.govfrontiersin.org One Mg²⁺ ion binds to ATP to form the ATP-metal complex, which serves as the substrate, while another Mg²⁺ ion binds to the active site, acting as an essential catalytic activator. frontiersin.orgresearchgate.net This second metal ion enhances the catalytic rate without affecting substrate binding. frontiersin.org The phosphoryl transfer often proceeds via a dissociative transition state mechanism. nih.govfrontiersin.org

For example, cAMP-dependent protein kinase (PKA) catalyzes the transfer of the gamma phosphate from ATP to proteins like the 70-kDa heat-shock protein (Hsp70), leading to its deactivation. ebi.ac.uk The catalytic mechanism involves Asp166 deprotonating the protein substrate's hydroxyl group, initiating a nucleophilic attack on the gamma-phosphate of ATP, which eliminates ADP and forms a pentavalent transition state stabilized by Lys168 and Thr202. ebi.ac.uk

Beyond proteins, ATP also serves as a cosubstrate for kinases that phosphorylate lipids and carbohydrates, influencing their functional roles in cellular processes. thermofisher.comthermofisher.com For instance, phosphatidylinositol phosphate kinases (PIPKs) use ATP to phosphorylate phosphatidylinositol derivatives, with substrate specificity being determined by the lipid's orientation and a specificity loop within the kinase. pnas.org Key residues, such as Lys238 in PIPKs, contribute to both ATP and lipid substrate binding. pnas.org

In the context of carbohydrates, enzymes like hexokinases utilize ATP to phosphorylate glucose, a fundamental step in glycolysis, trapping glucose within the cell and committing it to metabolic pathways.

Numerous methodologies are employed to study phosphorylation events, providing insights into kinase activity and substrate identification. These techniques often involve the use of ATP or its analogs.

Common methodologies include:

Kinase Activity Assays: These in vitro assays involve incubating an isolated kinase with an unphosphorylated substrate and ATP (often radiolabeled with 32P or non-radioactive systems that quantify ADP production) to measure the extent of substrate phosphorylation. rndsystems.combio-techne.comcreative-proteomics.comnih.gov

Western Blotting: This is a common method for assessing the phosphorylation state of a protein, utilizing phospho-specific antibodies to identify the protein of interest after SDS-PAGE separation and transfer to a membrane. rndsystems.combio-techne.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are quantitative methods for measuring protein phosphorylation, typically using a capture antibody specific for the desired protein, independent of its phosphorylation state, followed by detection with phospho-specific antibodies. rndsystems.combio-techne.com

Intracellular Flow Cytometry and Immunocytochemistry/Immunohistochemistry (ICC/IHC): These techniques use fluorochrome-conjugated antibodies to detect phosphorylation events within cells, allowing for rapid, quantitative, single-cell analysis. rndsystems.combio-techne.com

Mass Spectrometry (MS): Advances in mass spectrometry, including stable isotope labeling (e.g., SILAC) and peptide labeling with tandem mass tags, enable the relative and absolute quantitation of changes in phosphorylation. thermofisher.comcreative-proteomics.com The use of ATP analogs coupled with MS/MS is a promising high-throughput technique to link kinases to their substrates in vivo. researchgate.netresearchgate.net

Analog-Sensitive Kinase Alleles (ASKAs): This chemical genetic approach utilizes engineered kinases ("holed" kinases) that can accept bulky ATP analogs ("bumped ATP") to selectively label and identify substrates specific to the kinase of interest. researchgate.net

ATPases and Active Transport Mechanisms

ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and inorganic phosphate, releasing energy that is harnessed to drive various cellular processes, particularly active transport. news-medical.netontosight.aiwikipedia.org Transmembrane ATPases, located within biological membranes, utilize ATP's chemical potential energy to move solutes across the membrane against their concentration gradients. ontosight.aiwikipedia.orgjove.com This active transport is crucial for maintaining cellular homeostasis, nutrient uptake, and waste elimination. ontosight.ai

Ion pump ATPases are integral membrane proteins that directly utilize ATP hydrolysis to transport specific ions across cell membranes, establishing and maintaining electrochemical gradients. These are examples of P-type ATPases, which form aspartyl phosphate intermediates during their transport cycle. wikipedia.orgwikipedia.orgnih.gov

Na+/K+-ATPase (Sodium-Potassium Pump): This essential enzyme, found in the plasma membrane of all animal cells, actively transports three sodium ions (Na⁺) out of the cell and two potassium ions (K⁺) into the cell for every ATP molecule hydrolyzed. weizmann.ac.ilmdpi.comlibretexts.orgwikipedia.org This electrogenic pump is critical for maintaining resting membrane potential, regulating cell volume, and driving secondary active transport processes. mdpi.comlibretexts.orgwikipedia.org The mechanism involves the binding of intracellular Na⁺, followed by ATP hydrolysis and phosphorylation of a conserved aspartate residue on the pump, which induces a conformational change. libretexts.orgwikipedia.org This exposes the Na⁺ ions to the extracellular space, where they are released. wikipedia.org Subsequent binding of extracellular K⁺ ions triggers dephosphorylation, returning the pump to its initial conformation and releasing K⁺ into the cell. wikipedia.org

Ca²⁺-ATPase (Calcium Pump): These P-type ATPases, such as the Plasma Membrane Ca²⁺-ATPase (PMCA) and Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), are vital for regulating intracellular calcium concentrations. wikipedia.orgnih.govwikipedia.org PMCAs remove Ca²⁺ from the cell, while SERCA pumps Ca²⁺ from the cytosol into the sarcoplasmic reticulum, especially crucial for muscle relaxation. wikipedia.orgnih.govwikipedia.org The pump is powered by ATP hydrolysis, with a stoichiometry of one Ca²⁺ ion removed per ATP hydrolyzed for PMCAs, and two Ca²⁺ ions per ATP hydrolyzed for SERCA. wikipedia.orgqmul.ac.uk During turnover, the Ca²⁺-ATPase cycles through different conformational states (E1 and E2), with ATP hydrolysis driving the conversion of chemical energy into an electrochemical gradient of Ca²⁺ across the membrane. nih.gov

ATP-binding cassette (ABC) transporters represent one of the largest and oldest superfamilies of transport systems, found in all extant phyla. wikipedia.orgpnas.org They utilize the energy derived from ATP binding and hydrolysis to translocate a wide variety of substrates across cellular membranes, including ions, amino acids, peptides, sugars, lipids, sterols, and drugs. wikipedia.orgpnas.orgnih.govethz.ch ABC transporters are typically composed of two transmembrane domains (TMDs) that recognize the substrate and form the translocation pathway, and two cytosolic nucleotide-binding domains (NBDs) that bind and hydrolyze ATP, acting as the power engine. wikipedia.orgpnas.orgnih.govportlandpress.commdpi.com

The mechanism of ABC transporters involves the conversion of the chemical energy from ATP into mechanical work, driving conformational changes in the TMDs to facilitate substrate transport. nih.govacs.org While the exact process of this energy transmission is still being elucidated, it is understood that ATP binding and hydrolysis are coupled to these conformational changes. wikipedia.orgacs.org ATP binding often leads to the tight dimerization of NBDs and a transition of the TMDs from an inward-facing to an outward-facing conformation, promoting substrate release. acs.org ATP hydrolysis and subsequent phosphate/ADP release then reset the conformational cycle. portlandpress.comacs.orgelifesciences.org Single-turnover studies have revealed that a single conformational switch induced by ATP binding can drive unidirectional substrate translocation. elifesciences.org Substrate binding can stimulate the basal ATPase activity of ABC transporters. ethz.chportlandpress.com

Vacuolar-Type and F-type ATPases: Structural and Mechanistic Analyses

Vacuolar-type (V-type) and F-type ATPases are integral membrane protein complexes that play critical roles in cellular energy transduction, primarily involved in proton transport across biological membranes, either synthesizing ATP or hydrolyzing it to create a proton gradient.

F-type ATPases (ATP Synthases): These reversible ATPases are found in mitochondria, chloroplasts, and bacteria. Their primary function is to synthesize ATP by harnessing the energy from a proton gradient, a process known as oxidative phosphorylation or photophosphorylation github.iosci-hub.sejst.go.jp. The F-type ATPase is composed of two main functional domains: F₀ (membrane-embedded) and F₁ (protruding into the mitochondrial matrix or bacterial cytoplasm) news-medical.netnih.gov. The F₁ portion contains the catalytic sites for ATP synthesis or hydrolysis news-medical.net.

The mechanism involves a unique rotary motor github.ionih.gov. As protons flow through the F₀ channel down their electrochemical gradient, they cause a rotational movement of the c-ring subunits within F₀. This rotation is transmitted via a central stalk (composed of γ and ε subunits) to the F₁ catalytic head, inducing conformational changes in the α and β subunits of F₁ github.iosci-hub.senih.gov. These conformational changes drive the synthesis of ATP from ADP and inorganic phosphate (Pi) github.iojst.go.jp. Conversely, F-ATPases can hydrolyze ATP to pump protons across the membrane, creating a proton gradient, especially under anaerobic conditions in some bacteria github.iosci-hub.se. This reverse action involves the F₁ rotary motor hydrolyzing ATP to drive the F₀ motor to create the H⁺ gradient github.io.

V-type ATPases: These ATPases function primarily as ATP-driven proton pumps, acidifying intracellular compartments such as lysosomes, endosomes, and vacuoles in eukaryotic cells sci-hub.senews-medical.net. Unlike F-type ATPases, V-type ATPases typically operate in a unidirectional manner, hydrolyzing ATP to transport protons against their concentration gradient sci-hub.se. The energy released from ATP hydrolysis by the V₁ domain drives conformational changes that lead to proton translocation through the V₀ membrane domain.

Key Structural and Mechanistic Features:

Both F-type and V-type ATPases utilize the energy from ATP hydrolysis (or synthesis in the case of F-type) to drive proton translocation, highlighting ATP's role as a direct energy source.

The rotational mechanism observed in F-type ATPases is a prime example of how the chemical energy of ATP is converted into mechanical work (rotation) and subsequently into electrochemical potential (proton gradient) or vice-versa github.io.

Ligase and Synthetase Reactions Involving ATP

ATP is indispensable in ligase and synthetase reactions, where it provides the energy for the formation of new chemical bonds, often involving the creation of larger, more complex molecules.

Aminoacyl-tRNA synthetases (aaRSs) are a critical class of enzymes responsible for ensuring the fidelity of protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule wikipedia.orgnih.govbyjus.comnih.govwikipedia.org. This process, known as amino acid activation or tRNA charging, is an ATP-dependent two-step reaction wikipedia.orgnih.govbyjus.comnih.govwikipedia.orgresearchgate.netresearchgate.netberkeley.edu.

Reaction Mechanism:

Amino Acid Activation: The amino acid reacts with ATP in the enzyme's active site. The carboxyl group of the amino acid performs a nucleophilic attack on the α-phosphate of ATP, forming an aminoacyl-adenylate (aminoacyl-AMP) intermediate. This step releases inorganic pyrophosphate (PPi) wikipedia.orgnih.govbyjus.comnih.govwikipedia.orgresearchgate.netresearchgate.netberkeley.eduvaia.compnas.org. The aminoacyl-AMP remains bound to the enzyme nih.govnih.govwikipedia.orgresearchgate.net.

Amino Acid + ATP → Aminoacyl-AMP + PPi wikipedia.orgnih.govnih.govwikipedia.orgresearchgate.netvaia.com

tRNA Charging: The activated aminoacyl group from the aminoacyl-AMP intermediate is then transferred to either the 2'- or 3'-hydroxyl group of the terminal adenosine (B11128) (A76) of its cognate tRNA molecule wikipedia.orgnih.govbyjus.comwikipedia.orgresearchgate.netresearchgate.netpnas.orgscispace.com. This step releases AMP wikipedia.orgnih.govbyjus.comnih.govwikipedia.orgvaia.com.

Aminoacyl-AMP + tRNA → Aminoacyl-tRNA + AMP wikipedia.orgnih.govnih.govwikipedia.orgvaia.com

Data Table: Aminoacylation Reaction Steps and Products

StepReactantsProductsATP InvolvementEnergy Source
Amino Acid ActivationAmino Acid, ATPAminoacyl-AMP, Pyrophosphate (PPi)ATP hydrolysisCleavage of ATP's α-β phosphate bond
tRNA ChargingAminoacyl-AMP, tRNAAminoacyl-tRNA, AMPAMP transferEnergy stored in Aminoacyl-AMP bond
Overall ReactionAmino Acid, tRNA, ATPAminoacyl-tRNA, AMP, PPiNet ATP hydrolysisHydrolysis of ATP and subsequent PPi hydrolysis nih.gov

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, joining DNA strands together to seal breaks (nicks) in the phosphodiester backbone of double-stranded DNA proteopedia.orgresearchgate.netwikipedia.orgnih.govebi.ac.uknih.gov. These enzymes are crucial for various cellular processes, including DNA replication (e.g., joining Okazaki fragments), DNA repair (e.g., base excision repair, nucleotide excision repair, homologous recombination), and DNA recombination proteopedia.orgwikipedia.orgnih.govebi.ac.uknih.govcreative-proteomics.comannualreviews.orgmskcc.org. Eukaryotic DNA ligases, along with some viral and archaeal ligases, are ATP-dependent proteopedia.orgwikipedia.orgnih.govebi.ac.uknih.govebi.ac.uk.

Reaction Mechanism: ATP-dependent DNA ligases operate via a three-step catalytic mechanism involving the sequential transfer of an adenylate group (AMP) researchgate.netnih.govebi.ac.uknih.govmskcc.orgebi.ac.uk. All three steps require a divalent cation, typically magnesium proteopedia.orgresearchgate.netebi.ac.uk.

Enzyme Adenylation: The DNA ligase first reacts with ATP. A lysine (B10760008) residue in the active site of the enzyme performs a nucleophilic attack on the α-phosphate of ATP, forming a covalent enzyme-AMP intermediate (adenylated ligase). Pyrophosphate (PPi) is released in this step proteopedia.orgresearchgate.netwikipedia.orgnih.govebi.ac.uknih.govmskcc.orgebi.ac.ukwikipedia.org.

Ligase + ATP → Ligase-AMP + PPi proteopedia.orgwikipedia.orgnih.govebi.ac.uknih.govmskcc.orgebi.ac.ukwikipedia.org

AMP Transfer to DNA: The AMP group is then transferred from the ligase to the 5'-phosphate group at the nick in the DNA strand, forming a DNA-adenylate intermediate (AppN) proteopedia.orgresearchgate.netwikipedia.orgnih.govebi.ac.uknih.govmskcc.orgebi.ac.ukwikipedia.org.

Ligase-AMP + DNA(5'-P) → DNA-AMP + Ligase proteopedia.orgresearchgate.netwikipedia.orgnih.govebi.ac.uknih.govmskcc.orgebi.ac.ukwikipedia.org

Phosphodiester Bond Formation: Finally, the 3'-hydroxyl group at the other end of the nicked DNA strand performs a nucleophilic attack on the 5'-phosphate of the DNA-adenylate, leading to the formation of a phosphodiester bond and the release of AMP proteopedia.orgresearchgate.netwikipedia.orgnih.govebi.ac.ukmskcc.orgebi.ac.ukwikipedia.org. This seals the DNA nick researchgate.netwikipedia.orgebi.ac.uk.

DNA-AMP + DNA(3'-OH) → DNA-ligated + AMP proteopedia.orgwikipedia.orgnih.govmskcc.orgebi.ac.uk

ATP's hydrolysis provides the energy required to activate the DNA ends, facilitating the subsequent ligation reaction. DNA ligase I is involved in sealing Okazaki fragments during DNA replication and various DNA repair pathways nih.govcreative-proteomics.comannualreviews.org. DNA ligase III is involved in nuclear and mitochondrial DNA repair, particularly through interaction with Xrcc1 nih.govannualreviews.orgnih.gov. DNA ligase IV is essential for non-homologous end joining (NHEJ), a major double-strand break repair pathway nih.govnih.govannualreviews.org.

Data Table: ATP-Dependent DNA Ligation Steps and Products

StepDescriptionATP/AMP InvolvementReleased Product
1. Enzyme AdenylationLigase reacts with ATP, transferring AMP to a conserved lysine residue in the active site, forming a covalent ligase-AMP intermediate.ATP is hydrolyzed to AMP and PPi; AMP is bound to ligase.PPi
2. AMP Transfer to DNAThe AMP moiety from the ligase-AMP complex is transferred to the 5'-phosphate end of the DNA nick, creating a DNA-adenylate intermediate.AMP is transferred from ligase to DNA.None
3. Phosphodiester Bond FormationThe 3'-hydroxyl group of the DNA nick attacks the 5'-phosphate of the DNA-adenylate, forming a phosphodiester bond and sealing the nick.AMP is released from the DNA.AMP

Fatty acid synthesis is an anabolic process that requires significant energy input, primarily from ATP and reducing equivalents (NADPH). While the direct involvement of ATP in bond formation during the elongation cycle of fatty acid synthesis is primarily through the activation of precursor molecules, rather than direct hydrolysis at each step, ATP plays a crucial role in the initial priming and regulatory steps of lipid metabolism.

A key ATP-dependent step occurs early in fatty acid synthesis, involving the enzyme acetyl-CoA carboxylase (ACC). ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. Malonyl-CoA is a committed precursor for fatty acid synthesis, acting as the two-carbon donor units for chain elongation [Source of detailed research findings needed here, as the initial search results did not provide deep mechanistic detail for this specific section, focusing on general ATP usage]. This reaction proceeds in two partial reactions:

ATP-dependent Carboxylation of Biotin (B1667282): Bicarbonate (HCO₃⁻) reacts with ATP to form carboxyphosphate, which then transfers the carboxyl group to the biotin prosthetic group of ACC.

ATP + HCO₃⁻ + Biotin-ACC → ADP + Pi + Carboxybiotin-ACC

Transfer of Carboxyl Group to Acetyl-CoA: The carboxyl group from carboxybiotin is then transferred to acetyl-CoA, forming malonyl-CoA.

Carboxybiotin-ACC + Acetyl-CoA → Malonyl-CoA + Biotin-ACC

Thus, ATP provides the energy for the initial activation of bicarbonate and its attachment to biotin, a prerequisite for the subsequent synthesis of malonyl-CoA, which feeds into the fatty acid elongation cycle. This activation step is critical for controlling the rate of fatty acid synthesis.

ATP in Other Enzymatic Systems

Beyond its roles in ligase and synthetase reactions and ATPase functions, ATP participates in numerous other enzymatic systems, often as a substrate for the synthesis of signaling molecules or other critical biomolecules.

Adenylate cyclase (also known as adenylyl cyclase, AC, or ATP pyrophosphate-lyase) is an enzyme that catalyzes the cyclization of adenosine triphosphate (ATP) to form 3',5'-cyclic adenosine monophosphate (cAMP) and pyrophosphate (PPi) wikipedia.orgebi.ac.ukproteopedia.orgreactome.orgwikipedia.orgvaia.comnih.govacs.org. Cyclic AMP (cAMP) is a ubiquitous and essential second messenger in eukaryotic cells, playing a central role in various signal transduction pathways triggered by hormones and other extracellular stimuli wikipedia.orgebi.ac.ukproteopedia.orgwikipedia.orgvaia.com.

Reaction Mechanism: The conversion of ATP to cAMP by adenylate cyclase involves an intramolecular nucleophilic attack proteopedia.orgvaia.comacs.orgacs.org.

The oxygen atom of the 3'-hydroxyl group of the ribose sugar in ATP performs a nucleophilic attack on the α-phosphate group of the same ATP molecule proteopedia.orgacs.orgacs.org.

This attack results in the formation of a phosphodiester bond between the 3'-hydroxyl and the α-phosphate, simultaneously cleaving the bond between the α and β phosphates and releasing pyrophosphate (PPi) wikipedia.orgebi.ac.ukproteopedia.orgreactome.orgvaia.comacs.org.

The resulting molecule is cAMP, characterized by its cyclic phosphate ester bond vaia.com.

Magnesium ions (Mg²⁺) are generally required for this enzymatic mechanism, often playing a role in stabilizing the transition state and coordinating the ATP molecule within the active site wikipedia.orgebi.ac.ukacs.orgacs.org.

Adenylate cyclase activity is tightly regulated, often by heterotrimeric G proteins coupled to membrane receptors, allowing cells to respond rapidly to various stimuli wikipedia.orgebi.ac.ukreactome.orgwikipedia.orgvaia.com. The rapid synthesis of cAMP from ATP allows for quick amplification of extracellular signals into intracellular responses proteopedia.orgwikipedia.org.

Data Table: Adenylate Cyclase Reaction

SubstrateEnzymeProductsCofactorRole of ATP
ATPAdenylate CyclasecAMP, Pyrophosphate (PPi)Magnesium (Mg²⁺)Direct substrate for cyclization and PPi release

Ectonucleotidases and Extracellular ATP Metabolism (e.g., CD39, CD73)

Ectonucleotidases are a family of extracellular enzymes critically involved in the regulation of purine (B94841) and pyrimidine (B1678525) nucleotide concentrations in the extracellular space nih.govnih.gov. These enzymes hydrolyze extracellular purine and pyrimidine nucleotides, such as adenosine 5'-triphosphate (ATP), uridine (B1682114) 5'-triphosphate (UTP), adenosine 5'-diphosphate (ADP), uridine 5'-diphosphate (UDP), adenosine 5'-monophosphate (AMP), and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), generating metabolites that significantly influence immune and inflammatory responses nih.govnih.gov. Among these, CD39 and CD73 are two prominent ectoenzymes that sequentially catabolize extracellular ATP, including Adenosine 5'-triphosphate disodium (B8443419) salt, into adenosine, a key immunomodulatory molecule nih.govresearchgate.nettandfonline.comnih.govfrontiersin.orgresearchgate.netfrontiersin.org.

Enzymatic Cascade and Physiological Roles

The metabolic pathway initiated by CD39 and CD73 serves to balance the effects of extracellular ATP (eATP), which is generally considered pro-inflammatory, with those of adenosine, which is largely anti-inflammatory nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov.

CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1, ENTPDase1): CD39, also known as ecto-apyrase, is the rate-limiting enzyme in the initial step of this cascade tandfonline.comnih.gov. It dephosphorylates extracellular ATP (eATP) to ADP and then further hydrolyzes ADP to AMP nih.govresearchgate.nettandfonline.comnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govresearchgate.netaacademica.org. This enzymatic activity reduces the levels of pro-inflammatory ATP, which can activate P2X ionotropic and P2Y metabotropic receptors on various cells, leading to changes in intracellular ion and/or cyclic AMP (cAMP) concentrations nih.govbiorxiv.org.

CD73 (Ecto-5′-Nucleotidase, NT5E): Following CD39 activity, CD73 catalyzes the dephosphorylation of AMP into adenosine nih.govresearchgate.nettandfonline.comnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govresearchgate.netfrontiersin.org. CD73 is a glycosyl phosphatidylinositol (GPI)-linked, membrane-bound glycoprotein (B1211001) that preferentially uses 5'-AMP as a substrate nih.gov. The adenosine generated can then interact with P1 purinergic receptors (A1, A2a, A2b, and A3), typically resulting in anti-inflammatory effects and dampening immune responses nih.govnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netmdpi.comaai.org.

The sequential action of these two enzymes is critical for restoring homeostasis and preventing excessive inflammation or tissue damage nih.govnih.govfrontiersin.orgnih.govplos.org.

Enzymatic Hydrolysis Pathway

StepEnzymeSubstrate(s)Product(s)
1CD39Adenosine 5'-triphosphate (ATP)ADP
Adenosine diphosphate (B83284) (ADP)AMP
2CD73Adenosine monophosphate (AMP)Adenosine

Detailed Research Findings and Cellular Expression

CD39 and CD73 are expressed across a wide range of cell types, including various immune cells and cells within the tumor microenvironment, where their activity significantly impacts local immunomodulation nih.govresearchgate.nettandfonline.comnih.govresearchgate.netfrontiersin.orgnih.govfrontiersin.orgmdpi.complos.orgaacrjournals.orgfrontiersin.org.

Immune Cells: Both ectonucleotidases are highly expressed by cells of the immune system, such as regulatory T cells (Tregs), dendritic cells (DCs), myeloid cells, macrophages, natural killer (NK) cells, neutrophils, and subsets of T and B lymphocytes nih.govresearchgate.nettandfonline.comnih.govresearchgate.netfrontiersin.orgnih.govfrontiersin.orgmdpi.complos.orgfrontiersin.org. For instance, CD39 is highly expressed in Tregs and macrophages, while CD73 is highly expressed on circulating and resident cardiac lymphoid cells researchgate.netnih.govnih.govplos.org.

Endothelial Cells: CD39 is expressed on the extracellular surface of endothelial cells, particularly in human vascular and placental trophoblastic tissues frontiersin.org. CD73 is also abundantly expressed on the vascular endothelium aai.org. Interferon-alpha (IFN-α) can upregulate CD73 on endothelial cells, increasing adenosine production and decreasing cellular permeability aai.org.

Tumor Microenvironment (TME): The expression of CD39 and CD73 is frequently elevated in the TME, including on cancer cells themselves researchgate.nettandfonline.comnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govfrontiersin.orgmdpi.comaacrjournals.orgbiorxiv.org. In the TME, the sequential action of CD39 and CD73 leads to the accumulation of immunosuppressive adenosine, which dampens anti-tumor immune responses, promoting tumor proliferation and immune evasion researchgate.nettandfonline.comnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govmdpi.comaacrjournals.orgbiorxiv.org. This makes them recognized as "immune checkpoint mediators" frontiersin.org. For example, CD39 is highly expressed in non-germinal center B-cell-like (non-GCB) diffuse large B-cell lymphoma (DLBCL) tumors researchgate.net. Conversely, CD73 expression may be undetectable in tumor cells of the germinal center B-cell-like (GCB) subtype of DLBCL researchgate.net.

Specific Pathological Contexts:

In ischemic injury, CD39 on myeloid cells preferentially degrades ATP, while CD73 on granulocytes and lymphoid cells primarily generates immunosuppressive adenosine plos.org. CD73 expression on invading granulocytes and T-cells is significantly increased after myocardial ischemia and reperfusion (I/R) injury plos.org.

In acute myeloid leukemia (AML), CD39 expression and activity are increased in residual cells post-chemotherapy, which contributes to chemoresistance and enhanced mitochondrial metabolism aacrjournals.orgbiorxiv.org.

Toll-like receptor (TLR) ligand-induced internalization of CD39 in bone marrow-derived dendritic cells (BMDCs) can lead to increased extracellular ATP accumulation and activation of the P2X7 receptor, thereby mediating pro-inflammatory effects frontiersin.org.

Atp in Cellular Signaling Pathways and Communication

Purinergic Signaling Research: Extracellular ATP and Adenosine (B11128)

Extracellular adenosine 5'-triphosphate (ATP) and its breakdown product, adenosine, are pivotal signaling molecules in a complex communication system known as purinergic signaling. wikipedia.orgfrontiersin.org This form of extracellular signaling is mediated by purine (B94841) nucleotides and nucleosides and involves their binding to specific purinergic receptors on the cell surface, thereby regulating a wide array of cellular functions. wikipedia.org ATP can be released from cells through various mechanisms, including vesicular exocytosis and through channel proteins, to communicate with neighboring cells. wikipedia.org Once in the extracellular space, ATP's signaling effects are mediated by P2 receptors. frontiersin.orgwikipedia.org However, extracellular ATP is readily metabolized by a cascade of cell surface enzymes called ectonucleotidases, which sequentially hydrolyze ATP to adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and finally to adenosine. researchgate.netnih.govnih.gov Adenosine then acts on a distinct set of purinergic receptors known as P1 receptors. wikipedia.orgfrontiersin.org This enzymatic cascade creates a dynamic signaling environment where the relative concentrations of ATP and adenosine can fine-tune cellular responses. nih.gov

P1 (Adenosine) Receptors: Ligand Binding and Signal Transduction

P1 receptors, also known as adenosine receptors, are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous ligand adenosine. reactome.orgwikipedia.orgguidetopharmacology.org In humans, there are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, each encoded by a separate gene. wikipedia.org These receptors play crucial roles in various physiological processes. For instance, A1 and A2A receptors are involved in regulating myocardial oxygen consumption and coronary blood flow. reactome.orgwikipedia.org

The binding of adenosine to these receptors initiates intracellular signaling cascades through the activation of heterotrimeric G proteins. The A1 and A3 receptor subtypes typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP production. nih.gov In some cellular contexts, the A2B receptor can also couple to Gq proteins, leading to the activation of phospholipase C and the mobilization of intracellular calcium. nih.gov The intricate interplay between these signaling pathways allows adenosine to exert a wide range of modulatory effects on cellular function.

Table 1: P1 (Adenosine) Receptor Subtypes and their Primary Signal Transduction Pathways
Receptor SubtypePrimary G Protein CouplingKey Second Messenger Effect
A1Gi/oInhibition of Adenylyl Cyclase (↓ cAMP)
A2AGsStimulation of Adenylyl Cyclase (↑ cAMP)
A2BGs, GqStimulation of Adenylyl Cyclase (↑ cAMP), Activation of Phospholipase C (↑ IP3, DAG)
A3Gi/oInhibition of Adenylyl Cyclase (↓ cAMP)

P2X Receptors: Ligand-Gated Ion Channels and Electrophysiological Studies

P2X receptors are a distinct family of purinergic receptors that function as ligand-gated ion channels. nih.govwikipedia.org These receptors are activated by extracellular ATP, and their activation leads to the opening of a channel that is permeable to cations, including sodium (Na+), potassium (K+), and calcium (Ca2+). wikipedia.orgionschannel.comnih.gov There are seven mammalian P2X receptor subtypes, designated P2X1 through P2X7. ionschannel.com Structurally, P2X receptors are trimers, with each subunit possessing two transmembrane domains, intracellular N- and C-termini, and a large extracellular loop. wikipedia.orgionschannel.com

The binding of ATP to the extracellular domain of P2X receptors induces a conformational change that opens the ion channel, resulting in a rapid influx of cations and depolarization of the cell membrane. nih.gov This rapid signaling mechanism is crucial for processes such as fast synaptic transmission in the nervous system and the contraction of smooth muscle. nih.gov Electrophysiological studies, such as patch-clamp recordings, are fundamental in characterizing the functional properties of P2X receptors, including their agonist sensitivity, ion selectivity, and gating kinetics. ionschannel.com These studies have revealed that different P2X receptor subtypes exhibit distinct biophysical and pharmacological properties. ionschannel.com

P2Y Receptors: G-Protein Coupled Receptors and Second Messenger Systems

P2Y receptors constitute a family of G protein-coupled receptors that are activated by a variety of extracellular nucleotides, including ATP, ADP, uridine (B1682114) triphosphate (UTP), uridine diphosphate (UDP), and UDP-glucose. wikipedia.orgnih.gov To date, eight distinct P2Y receptor subtypes have been identified in mammals: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. wikipedia.orgnih.gov These receptors are involved in a wide range of physiological processes, from platelet aggregation to immune responses. wikipedia.org

Upon nucleotide binding, P2Y receptors undergo a conformational change that allows them to interact with and activate intracellular heterotrimeric G proteins. sigmaaldrich.com Based on their primary G protein coupling, P2Y receptors can be broadly divided into two subfamilies. nih.govsigmaaldrich.com The P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). nih.govsigmaaldrich.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov The P2Y12, P2Y13, and P2Y14 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cAMP levels. nih.govsigmaaldrich.com The P2Y11 receptor is unique in its ability to couple to both Gq/11 and Gs proteins, thereby activating both the PLC and adenylyl cyclase pathways. nih.govsigmaaldrich.com

Table 2: P2Y Receptor Subtypes, their Ligands, and G-Protein Coupling
Receptor SubtypePrimary Ligand(s)Primary G Protein Coupling
P2Y1ADPGq/11
P2Y2ATP, UTPGq/11
P2Y4UTPGq/11
P2Y6UDPGq/11
P2Y11ATPGq/11, Gs
P2Y12ADPGi/o
P2Y13ADPGi/o
P2Y14UDP-glucoseGi/o

Ectonucleotidases and Regulation of Extracellular Purine Concentrations

Ectonucleotidases are a group of enzymes located on the outer surface of the plasma membrane that play a critical role in regulating purinergic signaling by metabolizing extracellular nucleotides. nih.govwikipedia.org These enzymes hydrolyze ATP and other nucleotides into their respective nucleosides, thereby controlling the concentration of ligands available to activate P1 and P2 receptors. nih.govnih.gov The main families of ectonucleotidases include the ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases), ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs), and ecto-5'-nucleotidase (eN/CD73). nih.govwikipedia.org

The sequential hydrolysis of ATP is a key regulatory mechanism in purinergic signaling. nih.gov E-NTPDase1 (also known as CD39) is a prominent ectonucleotidase that efficiently hydrolyzes both ATP and ADP to AMP. wikipedia.org Subsequently, ecto-5'-nucleotidase (CD73) dephosphorylates AMP to produce adenosine. wikipedia.org This enzymatic cascade effectively terminates ATP-mediated signaling through P2 receptors while simultaneously generating adenosine, the ligand for P1 receptors. nih.gov The activity of these ectonucleotidases is therefore crucial in determining the balance between pro-inflammatory signals often associated with ATP and anti-inflammatory responses mediated by adenosine. frontiersin.org

Intracellular ATP as a Signaling Molecule (beyond phosphorylation)

While ATP is well-established as the primary energy currency of the cell and a substrate for phosphorylation reactions, it also functions as an important intracellular signaling molecule through mechanisms independent of phosphate (B84403) transfer. aatbio.compnas.org The intracellular concentration of ATP is maintained at high millimolar levels, far exceeding what is required for most metabolic processes, suggesting additional roles for this molecule. nih.gov One such critical function is its involvement in regulating protein solubility and preventing non-functional protein aggregation, acting as a biological hydrotrope. nih.gov Furthermore, ATP can act as an allosteric regulator of enzyme activity and is a key signaling molecule in the communication between organelles, such as from the mitochondria to the nucleus. nih.gov

ATP-Dependent Chromatin Remodeling Complexes

A crucial role for intracellular ATP as a signaling molecule is demonstrated by its function in ATP-dependent chromatin remodeling. wikipedia.org Chromatin remodeling complexes are multi-protein machines that utilize the energy derived from ATP hydrolysis to alter the structure and positioning of nucleosomes, the fundamental repeating units of chromatin. wikipedia.orgnih.govbiologists.com This process is essential for regulating access to genomic DNA for fundamental cellular processes such as transcription, DNA repair, and replication. wikipedia.orgnih.gov

These remodeling complexes are broadly classified into four major families based on the sequence and domain organization of their catalytic ATPase subunit: SWI/SNF (Switch/Sucrose Non-fermentable), ISWI (Imitation Switch), CHD (Chromodomain Helicase DNA-binding), and INO80/SWR1. biologists.combosterbio.com The ATPase subunit of these complexes belongs to the SNF2 superfamily of helicases and is responsible for binding and hydrolyzing ATP. biologists.com The energy released from ATP hydrolysis is harnessed to perform various remodeling activities, including sliding nucleosomes along the DNA, evicting histones to create nucleosome-free regions, or exchanging canonical histones with histone variants. wikipedia.orgbosterbio.comnih.gov For example, the SWR1 complex specifically catalyzes the ATP-dependent exchange of histone H2A with the H2A.Z variant. nih.gov The diverse functions of these ATP-dependent chromatin remodeling complexes highlight the critical role of intracellular ATP in the epigenetic regulation of gene expression. biologists.com

Table 3: Major Families of ATP-Dependent Chromatin Remodeling Complexes
Remodeler FamilyKey ATPase Subunit FeaturesPrimary Remodeling Activities
SWI/SNFContains BromodomainNucleosome sliding, ejection
ISWIContains SANT and SLIDE domainsNucleosome sliding, spacing
CHDContains tandem ChromodomainsNucleosome sliding, histone deacetylation
INO80/SWR1Split ATPase domainNucleosome sliding, histone variant exchange

ATP-Dependent Proteasome Function and Protein Degradation

The proteasome is a large protein complex responsible for the degradation of a majority of cellular proteins, a process essential for maintaining protein homeostasis. mdpi.com The 26S proteasome, a key player in this system, is composed of a 20S core particle and one or two 19S regulatory particles. mdpi.comjcpjournal.org The degradation of many cellular proteins by the 26S proteasome is an ATP-dependent process. jcpjournal.orgnih.gov

The process begins with the ubiquitination of a target protein, which marks it for degradation. jcpjournal.orgresearchgate.net This ubiquitinated protein is then recognized by the 19S regulatory particle of the 26S proteasome. researchgate.net The six distinct ATPase subunits (Rpt1–6) within the 19S regulatory particle utilize the energy from ATP hydrolysis to unfold and translocate the substrate protein into the proteolytic chamber of the 20S core particle, where it is broken down into smaller peptides. jcpjournal.orgnih.govresearchgate.netnih.gov ATP hydrolysis is essential for multiple steps in this process, including the binding of the substrate, its deubiquitination, unfolding, and translocation. nih.gov The rate of ATP hydrolysis can be stimulated by the binding of ubiquitinated substrates to the proteasome, ensuring efficient degradation. nih.gov

Proteasome Component Function in Protein Degradation ATP Dependence
26S Proteasome Degrades ubiquitinated proteins.ATP-dependent
19S Regulatory Particle Recognizes, unfolds, and translocates substrates.ATP hydrolysis by ATPase subunits (Rpt1-6) is required.
20S Core Particle Contains the proteolytic active sites for protein degradation.The degradation process itself within the core is not directly ATP-dependent.

ATP-Binding Domains in Signal Transduction Proteins

ATP-binding domains are highly conserved structural motifs found in a vast array of proteins involved in signal transduction, including protein kinases. nih.govwikipedia.orgwikipedia.org These domains facilitate the binding of ATP, which can then be hydrolyzed to provide energy for conformational changes, or the phosphate group can be transferred to a substrate protein in a process called phosphorylation. wikipedia.org

Protein kinases, for example, possess a catalytic domain with a highly conserved ATP-binding pocket located between the N-lobe and C-lobe of the protein. nih.govresearchgate.net The binding of ATP to this site is a critical step in the phosphorylation cascade, a common mechanism in signal transduction. wikipedia.org The transfer of the terminal phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a target protein can activate or inhibit its function, thereby propagating the signal. wikipedia.org The specificity of this interaction is determined by the unique sequence and structure of the ATP-binding site and the surrounding residues. nih.gov

Common ATP-binding motifs include the Walker A and Walker B motifs. wikipedia.org These motifs are characterized by specific amino acid sequences that interact with the phosphate groups of ATP. wikipedia.org The binding of ATP and a magnesium ion (Mg2+) often induces a conformational change in the protein, which is essential for its catalytic activity. wikipedia.org

ATP-Binding Motif Consensus Sequence Function
Walker A (P-loop) GxxGxGKS/TInteracts with the phosphate groups of ATP. wikipedia.org
Walker B hhhhDEInvolved in ATP hydrolysis.

Cyclic AMP (cAMP) as a Second Messenger derived from ATP

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in intracellular signal transduction. wikipedia.orgpressbooks.pubkhanacademy.org It is synthesized from ATP by the enzyme adenylyl cyclase, which is typically located on the inner side of the plasma membrane. wikipedia.orgpressbooks.pub The activation of adenylyl cyclase is often initiated by the binding of an extracellular signal, such as a hormone or neurotransmitter, to a G protein-coupled receptor (GPCR). pressbooks.pubyoutube.com This binding activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. aatbio.com

Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP by removing two phosphate groups and forming a cyclic bond between the remaining phosphate and the ribose sugar. pressbooks.pubaatbio.com The resulting increase in intracellular cAMP concentration triggers a downstream signaling cascade. slideshare.net A primary target of cAMP is protein kinase A (PKA). wikipedia.orgkhanacademy.org The binding of cAMP to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits. wikipedia.org These active catalytic subunits can then phosphorylate various substrate proteins, leading to a cellular response. wikipedia.org The cAMP signaling pathway is terminated by the action of phosphodiesterases, which hydrolyze cAMP to adenosine monophosphate (AMP). pressbooks.pubslideshare.net

Calcium Ion Release Regulation by ATP

ATP plays a significant, albeit indirect, role in the regulation of intracellular calcium ion (Ca2+) release, a critical event in many signaling pathways. nih.gov One of the key mechanisms involves the ATP-dependent synthesis of inositol trisphosphate (IP3), another important second messenger.

The process is often initiated by the activation of certain G protein-coupled receptors or receptor tyrosine kinases, which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into diacylglycerol (DAG) and IP3. The synthesis of PIP2 itself is an ATP-dependent process, requiring the phosphorylation of phosphatidylinositol.

Once generated, IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). khanacademy.org This binding triggers the opening of the channels, allowing the release of stored Ca2+ from these intracellular stores into the cytoplasm. khanacademy.orgncert.nic.in The resulting increase in cytosolic Ca2+ concentration can then activate a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene transcription. khanacademy.orgncert.nic.inyoutube.com

Furthermore, the maintenance of the low cytosolic Ca2+ concentration at rest is an active process that requires ATP. nih.gov Calcium pumps, such as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), use the energy from ATP hydrolysis to pump Ca2+ against its concentration gradient back into the endoplasmic or sarcoplasmic reticulum, thus preparing the cell for the next signaling event. khanacademy.org

Molecule Role in Calcium Regulation
ATP Precursor for the synthesis of PIP2, which is cleaved to form IP3. Provides energy for Ca2+ pumps to maintain concentration gradients. nih.gov
Phospholipase C (PLC) Enzyme that hydrolyzes PIP2 to generate IP3 and DAG.
Inositol trisphosphate (IP3) Second messenger that binds to IP3 receptors on the endoplasmic/sarcoplasmic reticulum.
IP3 Receptor Ligand-gated Ca2+ channel that releases Ca2+ from intracellular stores.
SERCA Pump ATP-dependent pump that transports Ca2+ back into the endoplasmic/sarcoplasmic reticulum. khanacademy.org

Methodologies and Experimental Approaches for Studying Atp

Spectrophotometric and Fluorometric Assays for ATP Measurement

Spectrophotometric and fluorometric assays provide versatile and often high-throughput methods for quantifying ATP. These techniques rely on enzymatic reactions that generate a detectable signal proportional to the ATP concentration. Such assays typically allow for detection ranges from 0.5 µM to 1 mM tribioscience.com.

Luciferase-based ATP quantification, also known as bioluminescence assay, is a widely adopted and highly sensitive method for ATP detection due to its simplicity and broad dynamic range tribioscience.combmglabtech.com. This assay leverages the enzyme firefly luciferase (from Photinus pyralis) and its substrate, D-luciferin. In the presence of ATP, magnesium ions (Mg²⁺), and oxygen, luciferase catalyzes the oxidation of D-luciferin, producing oxyluciferin, carbon dioxide, adenosine (B11128) monophosphate (AMP), pyrophosphate (PPi), and light bmglabtech.comthermofisher.commerckmillipore.com. The intensity of the emitted light, typically peaking around 560-562 nm at pH 7.8, is directly proportional to the amount of ATP present bmglabtech.comthermofisher.com.

This method exhibits remarkable sensitivity, capable of detecting as little as 0.01 picomoles of ATP or even the ATP from a single cell merckmillipore.comsigmaaldrich.com. The linearity of the signal can extend across up to six orders of magnitude of ATP concentration, making it suitable for a wide range of applications from cell viability studies to detecting low-level bacterial contamination thermofisher.commerckmillipore.comsigmaaldrich.com. Standard curves for ATP quantification in these assays typically range from 1 nM to 1 µM thermofisher.com. While highly sensitive, bioluminescence assays can be influenced by sample contaminants and require careful handling to prevent ATP degradation tribioscience.comthermofisher.com.

Coupled enzyme assays are another common approach for ATP detection, particularly useful when the primary reaction product (ATP or ADP) is not directly measurable by spectrophotometry or fluorometry. These assays link the ATP-dependent reaction to a secondary enzymatic reaction that produces a quantifiable change in absorbance or fluorescence.

A classic example involves the coupling of hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH) nih.govegyankosh.ac.in. In this system:

Hexokinase phosphorylates glucose using ATP, producing glucose-6-phosphate (G6P) and adenosine diphosphate (B83284) (ADP).

ATP + Glucose → ADP + Glucose-6-phosphate megazyme.comprotocols.io

Glucose-6-phosphate dehydrogenase then oxidizes G6P, simultaneously reducing NADP⁺ to NADPH.

Glucose-6-phosphate + NADP⁺ → 6-phosphogluconolactone + NADPH + H⁺ megazyme.comprotocols.io

The production of NADPH can be continuously monitored by measuring the increase in absorbance at 340 nm, as NADPH strongly absorbs light at this wavelength while NADP⁺ does not nih.govegyankosh.ac.inprotocols.io. This real-time measurement allows for accurate kinetic analysis of ATP-consuming enzymes nih.gov. Variations include using ADP-specific hexokinase, which can detect micromole quantities of ADP without background interference from ATP, making it suitable for measuring ATPase or kinase activities nih.gov. Colorimetric and fluorometric ATP assay kits are commercially available that use enzymatic reactions, such as the phosphorylation of glycerol, to produce a quantifiable color or fluorescence change, with fluorometric assays offering significantly higher sensitivity (10-100 times) compared to colorimetric methods tribioscience.comsigmaaldrich.com.

An overview of assay characteristics is provided in the table below:

Assay TypePrincipleDetection MethodSensitivity / RangeAdvantagesLimitations
Luciferase-Based BioluminescenceLight production from luciferin (B1168401) oxidation via luciferase, dependent on ATP. bmglabtech.comthermofisher.comLuminescenceAs low as 0.01 picomoles of ATP; Linear across 6 orders of magnitude. merckmillipore.comsigmaaldrich.comHigh sensitivity, wide dynamic range, suitable for high-throughput. tribioscience.combmglabtech.comsigmaaldrich.comSusceptible to contaminants, requires careful handling, flash-type signal (stable for ~1 min). tribioscience.commerckmillipore.com
Coupled Enzyme (Spectrophotometric)Indirect detection via NAD(P)H production/consumption. nih.govegyankosh.ac.inAbsorbance (e.g., 340 nm for NADPH) nih.govegyankosh.ac.inMicromolar quantities of ADP (ADP-HK system). nih.govReal-time kinetic measurements, cost-effective. nih.govprotocols.ioPotential for coupling enzyme to be rate-limiting, interference from assay components. egyankosh.ac.ingoogle.com
Colorimetric / Fluorometric (General)Enzymatic reactions yielding color/fluorescence proportional to ATP. tribioscience.comsigmaaldrich.comAbsorbance or Fluorescence tribioscience.comsigmaaldrich.com0.5 µM to 1 mM (general); Fluorometric 10-100x more sensitive than colorimetric. tribioscience.comsigmaaldrich.comUser-friendly, suitable for high-throughput screening. tribioscience.comsigmaaldrich.comLower sensitivity for colorimetric assays compared to bioluminescence, influenced by sample impurities. tribioscience.com

Imaging Intracellular ATP Dynamics: Advanced Techniques

Real-time imaging of intracellular ATP dynamics provides invaluable insights into cellular energy metabolism and signaling within living cells uchicago.edunih.gov. Advanced techniques have emerged to visualize ATP localization and changes across various subcellular compartments and time scales.

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for visualizing molecular interactions and conformational changes in live cells. FRET-based ATP biosensors operate on the principle that the binding of ATP to a specific protein domain causes a conformational change, altering the spatial relationship between a donor and acceptor fluorescent protein pair nih.govnih.govencyclopedia.pub. This change leads to a measurable shift in FRET efficiency.

A prominent example is the ATeam (Adenosine 5′-Triphosphate indicator based on ε subunit for Analytical Measurements) family of biosensors nih.govnih.govfrontiersin.org. These sensors consist of the ε subunit of bacterial F₀F₁-ATP synthase, which undergoes a large conformational change upon ATP binding, sandwiched between a cyan fluorescent protein (CFP) donor and a yellow fluorescent protein (YFP) acceptor nih.govnih.govencyclopedia.pubfrontiersin.org. The FRET signal between the CFP and YFP changes proportionally to the local ATP concentration.

ATeam sensors offer several advantages, including excellent specificity for ATP over ADP (typically 10- to 100-fold greater selectivity) and relatively fast response kinetics (on the timescale of seconds) nih.gov. Different ATeam variants have been engineered to target specific subcellular compartments, such as the cytosol, nucleus, or mitochondrial matrix, allowing for localized ATP measurements frontiersin.org. Their apparent dissociation constants (Kds) range from 7.4 µM to 3.3 mM, enabling detection across physiological ATP concentrations nih.gov. ATeam sensors have been successfully applied to study ATP changes in various cell types and organisms, including bacterial cells and neurons nih.gov.

Genetically encoded ATP indicators represent a cutting-edge approach that allows for non-invasive, real-time monitoring of ATP levels in living cells with high spatiotemporal resolution uchicago.edunih.govacs.org. These indicators are typically engineered fluorescent proteins that undergo a change in fluorescence properties (e.g., intensity, wavelength, or FRET efficiency) upon ATP binding.

Beyond FRET-based sensors like ATeam, other types of genetically encoded ATP indicators have been developed:

Single-wavelength sensors: These typically involve a circularly permuted fluorescent protein fused to an ATP-binding domain. Upon ATP binding, a conformational change alters the fluorophore's environment, leading to a change in its fluorescence intensity or excitation/emission spectrum at a single wavelength encyclopedia.pubacs.orgbiorxiv.org. Examples include iATPSnFRs, which are derived from the ε subunit of F₀F₁-ATPase and designed for imaging extracellular and cytosolic ATP biorxiv.org. Another example, OAS1.0, demonstrates high specificity for ATP and can be targeted to specific cellular compartments to monitor ATP production and consumption acs.org.

Ratiometric sensors: These sensors, like PercevalHR and QUEEN, often utilize a single fluorescent protein that changes its excitation or emission spectrum in response to ATP, allowing for ratiometric imaging that minimizes artifacts from probe concentration or photobleaching encyclopedia.pubacs.org. QUEEN, for instance, is a ratiometric fluorescent ATP indicator composed of a circularly permuted enhanced GFP wedged between two α-helices of the ε subunit of bacterial ATPase nih.govencyclopedia.pub. Some sensors like Perceval family respond to the ATP/ADP ratio, providing insights into cellular energy charge encyclopedia.pubacs.org.

Genetically encoded indicators offer significant flexibility, as they can be expressed in specific cell types and targeted to various subcellular compartments by fusing them with appropriate localization signals nih.govfrontiersin.orgacs.org. This enables researchers to investigate ATP dynamics in previously inaccessible cellular microenvironments. While powerful, the use of genetically encoded chimeric proteins often requires cell transfection and gene expression, which can be technically challenging depending on the cell type frontiersin.org.

ATP Analogs and Derivatives in Biochemical Research

ATP analogs and derivatives are synthetically modified versions of ATP that serve as invaluable tools in biochemical research to elucidate the mechanisms of ATP-dependent enzymes, transporters, and signaling pathways. These analogs can be designed with specific alterations to their phosphate (B84403) chain, ribose, or adenine (B156593) base to modify their hydrolytic properties, introduce reporter functionalities (e.g., fluorescence), or alter their binding characteristics biologists.comnih.govresearchgate.net.

Key types of ATP analogs and their applications include:

Non-hydrolyzable ATP Analogs: These derivatives are crucial for studying ATP-binding events in the absence of hydrolysis, allowing researchers to capture intermediate states of enzyme mechanisms or to distinguish between ATP binding and ATP hydrolysis steps biologists.comresearchgate.net. Examples include:

Adenylyl Imidodiphosphate (AMP-PNP): In AMP-PNP, an oxygen atom bridging the beta (β) to the gamma (γ) phosphate is replaced by a nitrogen atom, rendering the γ-phosphate bond resistant to hydrolysis by many ATPases biologists.comresearchgate.netnih.govscience.gov. It acts as a potent competitive inhibitor of various ATPases and is used in crystallographic studies to mimic the ATP-bound state of proteins biologists.comresearchgate.netnih.govscience.gov.

ATPγS (Adenosine 5'-[γ-thio]triphosphate): This analog has a sulfur atom replacing an oxygen in the γ-phosphate. While it can be hydrolyzed by some systems, its hydrolysis rate is often significantly reduced compared to ATP biologists.combiorxiv.orgdisprot.org. ATPγS is particularly useful in kinase/phosphatase studies, as thiophosphorylated amino acid side chains can be more resistant to dephosphorylation, allowing for the study of phosphorylation events biologists.combiorxiv.org.

Fluorescent ATP Analogs: These analogs incorporate a fluorescent reporter molecule, often attached to the adenosine or ribose moieties, which allows for direct visualization of ATP binding or real-time monitoring of ATP-dependent processes biologists.comacs.org. For example, BODIPY-labeled ATP analogs have been developed for use in fluorescence polarization-based assays, enabling high-throughput screening of kinase inhibitors by measuring the shift in fluorescence polarization upon ATP binding to the enzyme acs.org. These analogs are designed to have minimal impact on ATP's intrinsic properties while providing a detectable signal biologists.comnih.gov.

Caged ATP: These are ATP molecules chemically modified with a "caging" group that renders them inactive until exposed to a specific wavelength of light (e.g., UV light). Photolysis of the caging group rapidly releases active ATP within milliseconds, enabling precise temporal control over ATP-dependent reactions in vitro or within living cells biologists.com.

These analogs are indispensable for dissecting the molecular mechanisms of ATP-utilizing systems, providing insights into enzyme kinetics, protein-ATP interactions, and conformational changes. The choice of analog depends heavily on the specific ATP-utilizing system being studied, as their specificity can vary widely biologists.comresearchgate.net.

Non-Hydrolyzable ATP Analogs (e.g., ATPγS, AMP-PNP)

Non-hydrolyzable ATP analogs are synthetic derivatives of ATP designed to mimic the molecule's structure while preventing or significantly slowing down its enzymatic hydrolysis. These analogs are crucial tools for trapping ATP-binding proteins in specific conformational states or for inhibiting ATP-dependent enzymes to dissect their catalytic mechanisms. By substituting an oxygen atom with a different group in the triphosphate chain, these analogs resist the cleavage of high-energy phosphate bonds, thereby allowing researchers to study the pre-hydrolysis state of ATP-bound enzymes nih.govresearchgate.netjenabioscience.com.

Adenosine 5'-[γ-thio]triphosphate (ATPγS) is an analog where a sulfur atom replaces one of the terminal γ-phosphate oxygens. While often considered non-hydrolyzable or slowly hydrolyzable, some enzymes, like the eukaryotic replicative helicase CMG, have been unexpectedly shown to hydrolyze ATPγS and couple it to DNA unwinding, albeit at a reduced rate compared to ATP pnas.org. Despite this, ATPγS is widely used to study ATPases, kinases, and other ATP-dependent enzymes, often to induce a thiophosphorylated state that can be more stable or detectable disprot.org.

Adenylyl Imidodiphosphate (AMP-PNP) , also known as Adenosine 5'-(β,γ-imido)triphosphate, features a nitrogen atom replacing the bridging oxygen between the beta and gamma phosphates nih.gov. This modification renders AMP-PNP largely resistant to enzymatic hydrolysis. It acts as a potent competitive inhibitor of various ATPases and is frequently employed to trap enzymes in their ATP-bound, pre-hydrolysis conformation, allowing for structural studies that elucidate the molecular events preceding ATP cleavage nih.govresearchgate.netmdpi.com. For instance, AMP-PNP has proven effective in preloading enzymes like the CMG helicase onto DNA without initiating unwinding, making it a preferred choice over ATPγS for such applications pnas.org.

The utility of these analogs lies in their ability to "freeze" enzymatic cycles at specific points, providing insights into the conformational changes and molecular interactions that occur during ATP hydrolysis.

Analog NameKey ModificationTypical Application
ATPγSSulfur atom replacing an oxygen in the γ-phosphateInducing thiophosphorylated states, studying ATPase mechanisms, trapping pre-hydrolysis states (though some enzymes can hydrolyze it) pnas.orgdisprot.org
AMP-PNPNitrogen atom replacing the bridging oxygen between β and γ phosphatesTrapping enzymes in pre-hydrolysis ATP-bound states, competitive inhibition of ATPases nih.govresearchgate.netmdpi.com

Fluorescently Labeled ATP Analogs for Binding Studies

Fluorescently labeled ATP analogs are invaluable tools for characterizing ATP-binding sites and understanding the kinetics of ATP binding and dissociation. These analogs incorporate a fluorophore, a chemical group that emits light upon excitation, onto the ATP molecule, typically at the base, sugar, or triphosphate regions mdpi.com.

The principle behind their use in binding studies often relies on fluorescence polarization (FP) or fluorescence anisotropy (FA) . When a small fluorescently labeled ATP analog is unbound in solution, it tumbles rapidly, resulting in depolarized emitted light. Upon binding to a larger protein, the rotation of the fluorophore becomes restricted, leading to an increase in the polarization or anisotropy of the emitted light researchgate.netgoogle.comresearchgate.netbmglabtech.com. This change in polarization can be quantitatively measured to determine binding affinities (Kd values) and to screen for molecules that compete with ATP for its binding site google.comportlandpress.comresearchgate.netnih.gov.

Common fluorescent labels include derivatives like mant-ATP (2'-(or 3')-O-(N'-methylanthraniloyl)-ATP) and TNP-ATP (2'(3')-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate) researchgate.net. Other examples include ATP analogs labeled with tetramethylrhodamine (TMR) or fluorescein (FAM) researchgate.netresearchgate.net. These analogs allow for real-time monitoring of binding events in homogeneous solutions, providing a simple and sensitive method for characterizing ATP-protein interactions bmglabtech.comresearchgate.net. However, it's important to note that the binding affinities of these modified analogs may sometimes differ from those of native ATP portlandpress.com.

Fluorescent Label ExamplePrinciple of DetectionApplication in ATP Studies
mant-ATPFluorescence Polarization/AnisotropyCharacterizing ATP binding to kinases and pseudokinases, determining binding affinities portlandpress.comresearchgate.net
TNP-ATPFluorescence Polarization/AnisotropyCharacterizing ATP binding to protein kinases researchgate.net
TMR-labeled ATPFluorescence Anisotropy/PolarizationAptamer-based competitive assays for ATP detection, binding affinity determination researchgate.net

Proteomic and Interactomic Approaches to ATP-Binding Proteins

Proteomic and interactomic approaches are essential for the large-scale identification and characterization of ATP-binding proteins within a cell or tissue. These methods provide a global view of the "ATP-binding proteome" and help uncover novel ATP-dependent cellular mechanisms and regulatory networks nih.govresearchgate.netjenabioscience.comnih.govsathyabama.ac.in.

Affinity Chromatography with ATP Analogs

Affinity chromatography employing immobilized ATP analogs is a powerful technique to enrich and identify ATP-binding proteins from complex biological mixtures, such as cell lysates. In this method, an ATP analog is covalently attached to a chromatography resin, creating an "affinity column" that selectively binds proteins with an affinity for ATP portlandpress.comgla.ac.ukmdpi.com.

When a protein extract is passed through the column, ATP-binding proteins are retained, while non-binding proteins flow through. The bound proteins can then be eluted using a gradient of free ATP or a high salt concentration. The eluted proteins are subsequently identified, often by mass spectrometry portlandpress.comresearchgate.netnih.gov. This approach has been successfully used to identify novel ATPases and kinases, as well as to assess the affinities of hundreds of kinases for ATP and other nucleotide cofactors in the presence of magnesium ions portlandpress.comnih.gov. For example, studies have optimized this method using various immobilized ATP-bound resins to identify ATP-binding protein families and even proteins differentially expressed under certain conditions nih.gov.

Photoaffinity Labeling and Mass Spectrometry

Photoaffinity labeling (PAL) combined with mass spectrometry (MS) provides a highly specific and sensitive method for identifying ATP-binding sites within proteins. This technique utilizes ATP analogs equipped with a photoactivatable group (e.g., diazirine, benzophenone, or azide) nih.govplos.orgevotec.com.

The photoaffinity label is incubated with the protein of interest, allowing it to bind non-covalently to the ATP-binding pocket. Subsequent irradiation with UV light triggers the photoactivatable group, causing it to form a covalent bond with amino acid residues in close proximity to the binding site nih.govstonybrookmedicine.edu. This irreversible covalent linkage "traps" the ligand at its binding site, allowing for more rigorous downstream analysis that would typically dissociate non-covalent complexes nih.gov.

After covalent labeling, the protein complex is typically digested into peptides, and the peptides containing the covalently linked ATP analog are identified by mass spectrometry nih.govevotec.comstonybrookmedicine.edu. Mass spectrometry can detect mass additions due to ligand attachment, enabling the precise identification and mapping of the ATP-binding sites within the protein nih.gov. This integrated approach is valuable for structural proteomics, providing detailed information about ligand-protein interaction sites, which can then be used for molecular modeling and structure-based drug design nih.govresearchgate.net.

ApproachMethodologyKey Outcome
Affinity ChromatographyImmobilized ATP analogs on a resin selectively bind ATP-binding proteins, followed by elution and identification (e.g., by MS) portlandpress.commdpi.comnih.gov.Large-scale identification and enrichment of ATP-binding proteins, discovery of novel ATPases/kinases, assessment of binding affinities portlandpress.comnih.gov
Photoaffinity Labeling & Mass SpectrometryUV-activatable ATP analogs covalently link to binding sites upon irradiation; labeled peptides are identified by MS after protein digestion nih.govplos.orgevotec.comstonybrookmedicine.edu.Precise identification and mapping of ATP-binding sites within proteins, structural insights into ligand-protein interactions nih.govresearchgate.net

In vitro Reconstitution Systems for ATP-Dependent Processes

In vitro reconstitution systems involve assembling purified molecular components in a controlled experimental environment to mimic complex biological processes that occur within living cells. This approach offers significant advantages, including the ability to precisely control the concentrations of individual components, manipulate specific factors, and observe the direct impact of ATP on a process without the complexities of a cellular environment researchgate.netbiologists.comresearchgate.net.

These systems have been instrumental in dissecting the fundamental mechanisms of a wide range of ATP-dependent processes:

Molecular Motors: The movement of molecular motors, such as myosin or kinesin, along cytoskeletal filaments is powered by ATP hydrolysis. In vitro reconstitution allows researchers to observe the step-by-step movement, force generation, and mechanochemistry of these motors by reconstituting them with their track proteins (e.g., actin or microtubules) and ATP jenabioscience.com.

Protein Folding and Chaperone Activity: ATP-dependent chaperones play a crucial role in assisting proteins to fold correctly and preventing aggregation. In vitro systems can reconstitute chaperone-assisted folding pathways, allowing for the study of how ATP binding and hydrolysis drive conformational changes in chaperones that facilitate protein folding nih.gov.

DNA Replication and Chromatin Assembly: The intricate processes of DNA replication and the assembly of DNA into chromatin are highly ATP-dependent. Researchers have reconstituted these processes in vitro using purified DNA, histones, and ATP-dependent chromatin assembly factors, enabling the detailed study of nucleosome positioning, remodeling, and DNA synthesis researchgate.net. Early studies on fermentation and glycolysis also demonstrated the power of cell-free analysis in identifying intermediates and the role of ATP nih.gov.

Protein Translocation: The transport of proteins across membranes, for instance, into the endoplasmic reticulum or mitochondria, is often ATP-driven. Cell-free systems have been developed to recapitulate protein translocation events, allowing for the identification of the machinery involved and the role of ATP in driving the translocation process biologists.combakerlab.org.

By isolating and reconstituting specific pathways, researchers can gain a deeper understanding of the energetic requirements and regulatory mechanisms underlying these fundamental cellular activities researchgate.net.

Computational Modeling and Simulation of ATP Dynamics and Interactions

Computational modeling and simulation techniques have emerged as indispensable tools for investigating the intricate dynamics of ATP and its interactions with biological macromolecules at an atomic level. These in silico approaches complement experimental data by providing detailed insights into molecular mechanisms that are difficult to observe directly ohsu.edutandfonline.com.

Molecular Dynamics (MD) Simulations are a powerful technique used to simulate the time-dependent behavior of molecular systems. By applying classical mechanics to atoms and molecules, MD simulations track their movements and interactions over time, revealing conformational changes, binding events, and the energetic landscapes of ATP-protein complexes ohsu.edutandfonline.comacs.orgacs.org. For example, MD simulations can reveal how ATP binding induces conformational changes in an enzyme, leading to its activation or catalytic activity, or how the hydrolysis of ATP drives specific protein motions tandfonline.comacs.org. This can provide new structural data, such as insights into ATP-binding sites and the coordination of ions, even in the absence of complete experimental structural data tandfonline.com.

Molecular Docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., ATP) when bound to another (the receptor, e.g., a protein) to form a stable complex ohsu.eduacs.orgresearchgate.net. Docking algorithms explore various binding poses and score them based on their complementarity and interaction energies. This technique is widely used to predict ATP-binding sites, understand binding affinities, and guide the design of ATP-competitive inhibitors acs.orgresearchgate.net. When combined with experimental data, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), docking simulations can be refined to generate more accurate structural models of protein-ligand interactions acs.org.

Together, these computational methods provide a deeper understanding of the molecular basis of protein structure and function, the mechanisms of ATP hydrolysis, and how ATP binding mediates various biological processes, offering valuable insights for rational drug design and mechanistic elucidation ohsu.edutandfonline.comresearchgate.net.

Analytical Target Profile (ATP) in Method Development

The Analytical Target Profile (ATP) is a fundamental concept in modern analytical procedure development, particularly within the pharmaceutical industry. It serves as a prospective summary outlining the required quality characteristics of an analytical procedure premierconsulting.com. The ATP defines the necessary performance criteria that an analytical method must meet to accurately measure a product quality attribute, ensuring that decision-makers can have high confidence in the results guiding their decisions premierconsulting.com. This approach is consistent with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q14, which describes science and risk-based approaches for developing and maintaining suitable analytical procedures premierconsulting.comeuropa.eu.

The ATP outlines the intended purpose of the analytical procedure, details on the product attributes to be measured, and relevant performance characteristics with their associated performance criteria premierconsulting.comeuropa.euich.org. It acts as a roadmap for method development and validation, guiding scientists in setting appropriate acceptance criteria and defining the desired method performance keynotive.io. The ATP applies throughout all stages of the analytical procedure lifecycle, ensuring the procedure remains fit for its intended purpose uspnf.com.

Quality by Design (QbD) Principles for Analytical Procedures

Quality by Design (QbD) is a systematic and proactive approach to development that emphasizes understanding and control, based on sound science and quality risk management a3p.orgmt.com. In the context of analytical method development, this is often referred to as Analytical Quality by Design (AQbD) pharm-int.comresearchgate.net. The core principle of QbD involves designing quality into the analytical method from the outset, rather than testing it in at the end pharm-int.comresearchgate.net.

AQbD aims to identify and minimize sources of variability that could impact method robustness and ensure that the method consistently meets its intended performance requirements throughout its lifecycle pharm-int.comresearchgate.net. Key elements of QbD in analytical development include defining the ATP, determining what to measure based on critical quality attributes (CQAs) of the product, and designing the method by identifying critical procedure attributes (CPAs) and analytical responses pharm-int.com. It involves a methodical, multivariate approach, utilizing tools like risk assessment and design of experiments (DoE) to gain a deep understanding of the analytical procedure and its parameters europa.eumt.comnih.gov. The enhanced approach to analytical procedure development, which incorporates QbD principles, offers a systematic way to refine knowledge of a procedure and demonstrate understanding, potentially leading to greater flexibility for lifecycle management, such as wider operating ranges europa.eulcms.cz.

Performance Characteristics and Criteria Definition

Performance characteristics are crucial criteria that are carefully assessed to determine the effectiveness and suitability of an analytical method for its intended purpose gmpinsiders.com. These characteristics define the expected performance of the analytical procedure and are documented within the ATP europa.eukeynotive.io. According to guidelines such as ICH Q2(R1) and its revisions, typical performance characteristics for analytical method validation include:

Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components gmpinsiders.comeuropa.eu.

Accuracy: The closeness of agreement between the test result and the accepted reference value gmpinsiders.comeuropa.eu.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions gmpinsiders.comeuropa.eu. This can include repeatability (intra-assay precision) and intermediate precision (inter-assay precision, reproducibility).

Linearity: The ability of the analytical procedure to elicit test results that are directly proportional to the concentration of analyte in the sample over a given range gmpinsiders.com.

Range: The interval between the lowest and highest concentrations or amounts of analyte in the sample for which it has been demonstrated that the analytical procedure provides an acceptable level of linearity, accuracy, and precision gmpinsiders.comeuropa.eu.

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantified gmpinsiders.com.

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy gmpinsiders.com.

Robustness: A measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters europa.eugmpinsiders.com.

These characteristics are defined with associated performance criteria, which are derived from the ATP and ensure the analytical procedure is fit for its intended purpose europa.euich.orgkeynotive.ioeuropa.eu. The extent of validation studies for these characteristics should be consistent with the complexity of the procedure and the criticality of the quality attribute being measured uspnf.com.

Table 1: Key Performance Characteristics of Analytical Procedures

Performance CharacteristicDescriptionAssociated Criteria Considerations
Specificity/SelectivityAbility to measure the analyte without interference from other components. gmpinsiders.comeuropa.euDemonstrated through absence of interference or comparison to orthogonal procedures. europa.eu
AccuracyCloseness of the test result to the true or accepted reference value. gmpinsiders.comeuropa.euDefined based on the intended purpose and acceptable bias. uspnf.com
PrecisionRepeatability and reproducibility of results under defined conditions. gmpinsiders.comeuropa.euAssessed through statistical measures like relative standard deviation (RSD) to ensure acceptable variability. gmpinsiders.com
LinearityProportionality of test results to analyte concentration within a specific range. gmpinsiders.comEstablished through calibration curves and correlation coefficients. gmpinsiders.com
RangeThe interval of analyte concentrations where the method is accurate, precise, and linear. gmpinsiders.comeuropa.euDefined by the intended application and verified through linearity studies. gmpinsiders.com
RobustnessResistance of the method to small, intentional changes in operating parameters. europa.eugmpinsiders.comIdentified through risk assessments and DoE studies, with proven acceptable ranges (PARs) defined. europa.eulcms.cz
Detection Limit (DL)Lowest concentration of an analyte that can be reliably detected. gmpinsiders.comDetermined based on signal-to-noise ratio or statistical methods. gmpinsiders.com
Quantitation Limit (QL)Lowest concentration of an analyte that can be accurately and precisely quantified. gmpinsiders.comDetermined based on signal-to-noise ratio or statistical methods, with acceptable precision and accuracy. gmpinsiders.com

Note: In a live environment, this table could be interactive, allowing users to filter or sort by characteristic or criteria.

Lifecycle Management of Analytical Procedures

Lifecycle management of analytical procedures involves all activities from the initial design and development through validation, routine use, and eventual discontinuation uspnf.comnih.govpharmtech.com. It is a holistic approach that ensures an analytical procedure remains suitable for its intended purpose throughout its operational life uspnf.compharmtech.com. This concept aligns with QbD principles and emphasizes sound scientific approaches and quality risk management uspnf.coma3p.orgnih.gov.

The analytical procedure lifecycle is generally considered to encompass three stages:

Stage 1: Procedure Design and Development: This stage involves the initial design of the analytical procedure, defining the ATP, conducting risk assessments, and performing experimental studies to understand procedure performance europa.euchromatographyonline.com. Knowledge management plays a critical role here, utilizing prior knowledge and development data to build a robust procedure europa.euich.org.

Stage 2: Procedure Performance Qualification: This stage involves formal validation activities designed to demonstrate that the procedure is suitable for its intended purpose and that the reportable values meet the ATP criteria uspnf.compharmtech.com. This includes traditional validation studies like specificity, accuracy, and precision uspnf.comeuropa.eu.

Stage 3: Continued Performance Verification: This stage focuses on ongoing monitoring of the analytical procedure during routine use to confirm that its performance continues to meet the ATP criteria uspnf.compharmtech.comchromatographyonline.com. This includes routine monitoring of performance data, evaluation of procedure performance after changes, and proactive assessment to identify potential issues or adverse trends uspnf.compharmtech.comchromatographyonline.com.

Changes to analytical procedures may be necessary over their lifecycle due to routine monitoring, new technologies, or changes to the ATP uspnf.com. Such changes should be risk-assessed to determine the appropriate activities required to confirm performance after the modification uspnf.com. The increased understanding gained through the enhanced QbD approach facilitates the identification of implications of proposed changes and informs change assessment strategies pharmtech.com. The ATP itself is maintained over the lifecycle and can be used as a basis for lifecycle management to ensure the procedure remains fit for its intended purpose europa.eu.

Table 2: Stages of Analytical Procedure Lifecycle Management

StageKey ActivitiesGoal
1. Procedure Design and Development Define ATP, risk assessment, experimental studies, prior knowledge utilization. europa.euchromatographyonline.comTo obtain an analytical procedure fit for the intended purpose with robust operating conditions. lcms.czchromatographyonline.com
2. Procedure Performance Qualification Formal validation studies (e.g., accuracy, precision, specificity), confirmation of ATP criteria adherence. uspnf.comeuropa.eupharmtech.comTo demonstrate the procedure is suitable for its intended purpose and generates reliable results. uspnf.comeuropa.eu
3. Continued Performance Verification Routine monitoring, ongoing suitability verification, trending of performance data, management of changes. uspnf.compharmtech.comchromatographyonline.comTo ensure the analytical procedure remains in a state of control and continues to meet ATP criteria throughout its lifecycle. uspnf.compharmtech.com

Note: In a live environment, this table could be interactive, allowing users to explore each stage in more detail.

Compound Names and their Corresponding PubChem CIDs

As this article focuses solely on the "Analytical Target Profile (ATP) in Method Development" as a concept and methodology in analytical chemistry, and explicitly states its distinction from "Adenosine Triphosphate," no specific chemical compounds requiring PubChem CIDs were mentioned within the scope of this article.

Advanced Research Topics and Future Directions

ATP in Organelle-Specific Bioenergetics (e.g., Mitochondrial, Chloroplast ATP)

The synthesis and utilization of ATP are precisely compartmentalized within eukaryotic cells, with mitochondria and chloroplasts serving as the primary sites of its production. Mitochondria are largely responsible for cellular respiration, generating the majority of ATP through oxidative phosphorylation within their inner membrane nih.govnih.govbritannica.com. The enzyme ATP synthase, situated in this inner mitochondrial membrane, catalyzes ATP formation from ADP and inorganic phosphate (B84403), a process driven by a proton motive force britannica.comwikipedia.orgbyjus.com. The newly synthesized ATP is then transported from the mitochondrial matrix to the cytosol via the adenine (B156593) nucleotide translocator, which facilitates an exchange with ADP nih.gov.

Chloroplasts, integral to plant and algal cells, perform photophosphorylation, converting light energy into ATP and NADPH during the light-dependent reactions of photosynthesis nih.govoup.comfiveable.mecreative-proteomics.com. This occurs on the thylakoid membranes, where photosynthetic electron transport establishes a proton gradient that powers ATP synthesis by chloroplast ATP synthase (cF1Fo) nih.govanu.edu.aufrontiersin.org. While mature chloroplasts typically generate sufficient ATP for the Calvin-Benson cycle, there is evidence that during the development of proplastids into chloroplasts, cytosolic ATP from mitochondria can be imported through nucleotide transporters oup.com. Maintaining a balanced ATP and NADPH ratio in chloroplasts is critical for efficient photosynthesis, with mechanisms like cyclic electron transport and the malate (B86768) valve contributing to this equilibrium frontiersin.org. Dysregulation of mitochondrial and chloroplast bioenergetics is increasingly linked to various human diseases, underscoring the importance of these organelle-specific energy processes researchgate.netspandidos-publications.com.

Interplay of ATP with Other Nucleotides (e.g., GTP, UTP, CTP)

Beyond its well-known role as an energy carrier, ATP engages in complex interactions with other nucleoside triphosphates, including Guanosine Triphosphate (GTP), Uridine (B1682114) Triphosphate (UTP), and Cytosine Triphosphate (CTP). These nucleotides are active participants in cellular signaling, biosynthesis, and regulatory mechanisms. For instance, GTP plays a critical role in signal transduction pathways, particularly those involving G protein-coupled receptors, and is essential for protein synthesis wikipedia.org. UTP and CTP are vital precursors for RNA synthesis and are also involved in various metabolic pathways, including those concerning carbohydrates and lipids.

Extracellular nucleotides, encompassing ATP, ADP, UTP, UDP, and adenosine (B11128), function as ubiquitous signaling molecules within the "purinergic signaling" pathway, orchestrating a broad spectrum of cellular responses such as tissue homeostasis, wound healing, neurodegeneration, immunity, inflammation, and cancer unife.itaai.orgnih.gov. Cells release these nucleotides through both unregulated mechanisms, such as from damaged cells, and controlled mechanisms, including vesicular exocytosis, membrane channels, and ATP-binding cassette (ABC) transporters unife.it. The intricate interplay is further modulated by ecto-nucleotidases, enzymes that hydrolyze extracellular nucleotides into other messenger molecules, thereby influencing downstream biological effects unife.it. This sophisticated network of nucleotide signaling confers remarkable selectivity and plasticity to intercellular communication in multicellular organisms unife.it.

ATP in Biofilm Formation and Microbial Communication

ATP's influence extends to the complex processes of biofilm formation and microbial communication. Microorganisms, such as bacteria and archaea, utilize ATP as an extracellular signaling molecule to coordinate collective behaviors within their communities. Although specific mechanisms of ATP in biofilm formation and microbial communication are still under active investigation, extracellular ATP is a recognized signaling molecule in diverse cellular contexts. Its release, whether regulated or unregulated, can activate purinergic receptors on neighboring cells, initiating a cascade of responses that affect cellular behavior and intercellular communication within microbial populations unife.itaai.org.

Evolutionary Perspectives on ATP as the Universal Energy Currency

The widespread presence of ATP as the universal energy currency across all known life forms strongly suggests its emergence at a very early stage of biochemical evolution, potentially predating cellular life itself sciencealert.comucl.ac.ukastrobiology.comcosmosmagazine.comnih.govucl.ac.ukplos.orgtheprint.in. This profound conservation has prompted researchers to explore the reasons behind ATP's metabolic dominance over other potential equivalents sciencealert.comucl.ac.uk. Recent findings indicate that ATP's preeminence was not a random occurrence but rather a result of its unique chemical properties in aqueous environments under prebiotic conditions sciencealert.comucl.ac.ukastrobiology.comcosmosmagazine.comnih.govplos.orgtheprint.in.

A prominent hypothesis posits that acetyl phosphate (AcP), a simple two-carbon compound, was a critical player in the evolution of metabolism before the advent of cells ucl.ac.ukastrobiology.comnih.govplos.orgtheprint.in. Experimental simulations of early Earth conditions have demonstrated that AcP, in the presence of iron ions, can efficiently phosphorylate ADP to ATP in water, with other prebiotically relevant ions, minerals, or phosphorylating agents proving far less effective ucl.ac.ukcosmosmagazine.comnih.govplos.org. Crucially, AcP exhibited specificity for ADP, showing no significant phosphorylation of other nucleoside diphosphates such as GDP, CDP, UTP, or IDP nih.govplos.org. This selective phosphorylation of ADP to ATP under mild, life-compatible aqueous conditions suggests a fundamental chemical basis for ATP's universal adoption, laying the groundwork for the origin of life and the subsequent polymerization of amino acids and nucleotides into RNA, DNA, and proteins sciencealert.comucl.ac.ukastrobiology.comcosmosmagazine.comnih.govplos.orgtheprint.in.

Novel Methodological Advancements for ATP Research

Achieving a higher resolution understanding of ATP dynamics is paramount for deciphering its diverse functions. Recent methodological advancements have significantly improved the ability to monitor and visualize ATP levels within living cells and their organelles. Genetically encoded biosensors utilizing Förster Resonance Energy Transfer (FRET) have emerged as potent tools for real-time, live-cell imaging of ATP dynamics nih.govnih.govbiorxiv.orgmicropublication.orggenscript.com.

A notable example is the "ATeam" series of FRET-based biosensors, which incorporate the epsilon subunit of bacterial ATP synthase positioned between fluorescent protein domains nih.govnih.govbiorxiv.orgmicropublication.org. Upon ATP binding, this subunit undergoes a conformational change, altering the FRET signal and enabling the visualization of intracellular ATP levels. Researchers have developed various ATeam biosensors with differing ATP affinities and specific targeting for subcellular locations, including the mitochondrial matrix, cytosol, and nucleus, thereby providing detailed insights into organelle-specific ATP dynamics and inter-compartmental flux nih.govnih.govbiorxiv.org. These biosensors are often intensiometric, meaning increased fluorescent intensity corresponds to higher ATP concentration, and some exhibit low pH sensitivity, enhancing their robustness for physiological measurements nih.gov. Recent progress has focused on improving the dynamic range and signal-to-noise ratio of these biosensors and expanding the repertoire of single-color and red-shifted ATP biosensors for multiplexed imaging applications biorxiv.org.

ATP in Artificial Light-Harvesting Systems

Drawing inspiration from the remarkable efficiency of natural photosynthesis, researchers are integrating ATP principles into the design of artificial light-harvesting systems for sustainable energy conversion fiveable.mepnas.orgresearchgate.netfrontiersin.orgmdpi.comnih.govbiopatrika.comresearchgate.netharvard.edu. These biomimetic approaches aim to replicate the light-driven ATP synthesis observed in chloroplasts, paving the way for innovative energy generation and storage technologies.

Artificial cells and protocellular systems have been engineered to mimic the light-dependent reactions of photosynthesis, converting light energy into chemical energy in the form of ATP researchgate.netfrontiersin.orgharvard.eduanl.gov. This often involves reconstituting essential components, such as ATP synthase and light-responsive proton generators (e.g., photosystem II and proteorhodopsin), into synthetic membrane systems like liposomes or covalent-organic frameworks (COFs) researchgate.netfrontiersin.orgnih.govharvard.eduanl.gov. Upon illumination, these systems can generate a proton gradient across the membrane, which subsequently drives ATP synthase to produce ATP in biologically relevant concentrations researchgate.netfrontiersin.orgnih.govharvard.eduanl.gov.

Advanced designs include switchable light-harvesting organelles that allow dynamic control of ATP synthesis through the independent optical activation of distinct photoconverters harvard.edu. For example, a system combining plant-derived photosystem II and bacteria-derived proteorhodopsin demonstrated that red light facilitates ATP synthesis, while green light impedes it harvard.edu. These artificial systems not only exhibit efficient ATP production but can also facilitate the biocoupling of monosaccharides into disaccharides, confirming their capacity to convert solar energy into organic molecules nih.gov. The development of such regenerative biomimetic photosynthesis systems holds substantial promise for renewable bioenergy generation and for achieving precise control over biochemical processes through artificial photosynthesis nih.gov. Furthermore, researchers are utilizing ATP itself to construct dynamic and stimuli-responsive assemblies for artificial energy transfer systems, leading to the generation of multi-color luminescence with potential applications in solar cells biopatrika.com.

Q & A

Q. What are the optimal storage and handling protocols for ATP disodium salt to ensure stability in experimental settings?

ATP disodium salt is hygroscopic and degrades under improper storage. Key protocols include:

  • Storage : Maintain at ≤−20°C in airtight containers to prevent hydrolysis and microbial contamination .
  • Handling : Avoid repeated freeze-thaw cycles. Prepare working aliquots to minimize exposure to ambient conditions.
  • Solution Preparation : Adjust pH to ~7.0 using NaOH to stabilize the phosphate groups, as acidic/basic conditions accelerate degradation .

Q. How can researchers verify the purity of ATP disodium salt for enzymatic assays?

Purity verification methods include:

  • HPLC Analysis : Use reverse-phase chromatography with UV detection at 259 nm (λmax for ATP). A single peak with ≥98% area indicates high purity .
  • Enzymatic Assays : Test activity in kinase or luciferase-based reactions. Contaminants like ADP or AMP reduce signal intensity .
  • UV Spectroscopy : Measure A250/A260 and A280/A260 ratios. Deviations from expected values (e.g., A250/A260 < 0.17) suggest impurities .

Q. What are the standard applications of ATP disodium salt in molecular biology?

ATP is critical for:

  • RNA Transcription : Supplies energy for RNA polymerase activity. Use molecular biology-grade ATP (DNase/RNase-free) .
  • Enzyme Kinetics : Acts as a substrate for kinases, ATPases, and ligases. Standardize concentrations using spectrophotometry (ε = 15.4 L mmol⁻¹ cm⁻¹ at 259 nm) .
  • Bioluminescence Assays : Avoid using ATP disodium salt directly as a standard; instead, use pre-quantified lyophilized ATP (e.g., FL-AAS) for calibration .

Advanced Research Questions

Q. How can ATP disodium salt be utilized in synthesizing drug delivery systems, and what methodological challenges arise?

ATP serves as a biocompatible phosphorus source and stabilizer in nanomaterial synthesis:

  • Sonochemical/Microwave Synthesis : For amorphous calcium phosphate (ACP) nanospheres, dissolve ATP in water:ethylene glycol (1:1 v/v) and sonicate/microwave with Ca²⁺. ATP stabilizes ACP by chelating calcium ions, preventing crystallization .
  • Challenges :
    • pH Sensitivity : ACP stability depends on ATP concentration and pH. Below pH 6.0, premature dissolution occurs .
    • Drug Loading Efficiency : Optimize ATP:Ca²⁺ molar ratios (e.g., 1:2) to balance porosity and drug capacity. Doxorubicin release kinetics show pH-responsive behavior, with >80% release at tumor pH (5.5) vs. <20% at physiological pH .

Q. How do ATP disodium salt purity and stereochemistry impact receptor binding studies (e.g., P2X/P2Y receptors)?

  • Purity Requirements : Contaminants like ADP antagonize P2Y₁ receptors, confounding agonist/antagonist assays. Use HPLC-purified ATP (≥99%) for P2X receptor studies .
  • Stereochemical Considerations : ATP’s α,β-methylene analogs (e.g., ATPγS) are hydrolysis-resistant. Synthesize analogs via substitution at the γ-phosphate to study receptor desensitization .
  • Data Contradictions : Discrepancies in EC₅₀ values may arise from residual Mg²⁺ in ATP salts. Chelate Mg²⁺ with EDTA or use ultra-pure ATP disodium salt to isolate receptor-specific effects .

Q. What methodologies resolve discrepancies in ATP stability data across experimental conditions?

  • Accelerated Degradation Studies : Incubate ATP solutions at 25°C/37°C and measure degradation rates via HPLC. Model kinetics using Arrhenius equations to predict shelf-life .
  • Ionic Strength Effects : High salt concentrations (e.g., >150 mM NaCl) stabilize ATP by reducing hydrolysis. Validate buffer conditions using differential scanning calorimetry (DSC) .
  • Inter-laboratory Variability : Standardize ATP source (e.g., Thermo Scientific AC102800100) and storage protocols to minimize batch-to-batch variability .

Methodological Best Practices

  • Spectrophotometric Calibration : Dilute ATP in Tris-HCl (pH 7.5) and measure absorbance at 259 nm. Correct for baseline using buffer-only controls .
  • Cryopreservation : Lyophilize ATP aliquots with trehalose (1:1 w/w) for long-term stability (−80°C, >2 years) .
  • Waste Management : Collect ATP-contaminated waste separately and treat with alkaline phosphatase to dephosphorylate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phosphono phosphate
Adenosine 5'-triphosphate disodium salt
Phosphono phosphate
Adenosine 5'-triphosphate disodium salt

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。